4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Description
BenchChem offers high-quality 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHMBNBSBNCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371675 | |
| Record name | 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21045-62-5 | |
| Record name | 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Foreword: Unveiling a Versatile Fluorinated Building Block
Welcome to a comprehensive exploration of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one, a fascinating and highly functionalized fluorinated organic compound. As a trifluoromethyl-substituted β-enaminone, this molecule stands at the crossroads of unique electronic properties and versatile reactivity, making it a valuable tool for researchers in medicinal chemistry, agrochemistry, and materials science. The presence of the electron-withdrawing trifluoromethyl group in conjugation with the electron-donating diethylamino group creates a "push-pull" system that dictates its chemical behavior and opens doors to a wide array of synthetic transformations.
This guide is designed to provide you, the research scientist and drug development professional, with an in-depth understanding of the synthesis, physicochemical properties, and synthetic potential of this intriguing molecule. We will delve into the practical aspects of its preparation, explore its spectroscopic signature, and discuss its emerging applications, all while grounding our discussion in the fundamental principles of organic chemistry.
I. Strategic Synthesis: Accessing the Core Scaffold
The efficient construction of the 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one scaffold is paramount for its utilization in further synthetic endeavors. A prevalent and effective strategy involves the nucleophilic substitution of a suitable precursor, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This approach leverages the electrophilic nature of the β-carbon in the enone system, which is further activated by the trifluoromethyl group.
A. The Rationale Behind the Synthetic Approach
The synthesis hinges on a classic conjugate addition-elimination mechanism. The starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, possesses a good leaving group (ethoxy) at the β-position. Diethylamine, a readily available secondary amine, acts as the nucleophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the double bond, facilitating the initial nucleophilic attack. The subsequent elimination of ethanol drives the reaction to completion, yielding the desired enaminone. An alternative, though less direct, method involves the use of tris(diethylamino)phosphine, which also effectively delivers the diethylamino group to the enone system.[1]
Figure 1: A simplified workflow for the synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
B. Detailed Experimental Protocol
The following protocol outlines a robust procedure for the synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This self-validating system ensures reproducibility and high purity of the final product.
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Diethylamine
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Reagent: Slowly add diethylamine (1.1 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
Expert Insight: The choice of an anhydrous solvent is crucial to prevent unwanted side reactions. While the reaction often proceeds smoothly at room temperature, gentle heating may be applied to accelerate the conversion if necessary. The slight excess of diethylamine ensures the complete consumption of the starting enone.
II. Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is essential for its characterization and for predicting its behavior in subsequent reactions.
A. General Properties
| Property | Value |
| Molecular Formula | C₈H₁₂F₃NO |
| Molecular Weight | 195.18 g/mol |
| Appearance | Typically a solid |
| CAS Number | 691-34-9 |
B. Spectroscopic Characterization
The unique structural features of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one give rise to a distinct spectroscopic signature.
1. Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of a conjugated ketone.
-
C=C stretch: An absorption in the region of 1580-1620 cm⁻¹, corresponding to the enamine double bond.
-
C-F stretch: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
-
C-N stretch: An absorption in the region of 1250-1350 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the diethylamino group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The two vinylic protons will appear as doublets, with their coupling constant indicating the stereochemistry of the double bond (typically trans).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two vinylic carbons, the carbons of the diethylamino group, and the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group.
III. Reactivity and Synthetic Applications
The "push-pull" electronic nature of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems.
A. Cycloaddition Reactions
The electron-rich enamine moiety can participate as the 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient dienophiles. This provides a direct route to highly functionalized six-membered rings. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these reactions.
Sources
Technical Guide: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Core Identity & Significance
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a specialized fluorinated enaminone serving as a critical "push-pull" alkene in organic synthesis. Its structure combines a strongly electron-withdrawing trifluoroacetyl group ("pull") with an electron-donating diethylamino group ("push"). This electronic polarization makes it a highly versatile 1,3-electrophile equivalent, essential for constructing trifluoromethylated heterocycles—a structural motif prevalent in modern agrochemicals and pharmaceuticals (e.g., COX-2 inhibitors like Celecoxib).
Chemical Profile
| Property | Specification |
| CAS Number | 21045-62-5 |
| IUPAC Name | (E)-4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 195.18 g/mol |
| Appearance | Pale yellow to amber solid or semi-solid |
| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate |
| Stability | Stable under standard conditions; store cold (2-8°C) |
Synthesis Protocol
The most robust synthetic route involves the nucleophilic vinylic substitution (
Reaction Logic
The starting material (ETFBO) possesses a labile ethoxy group activated by the adjacent trifluoroacetyl moiety. The diethylamine acts as a nucleophile, attacking the
Step-by-Step Methodology
Reagents:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) [CAS: 17129-06-5] (1.0 eq)[1][2][3]
-
Diethylamine (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Protocol:
-
Preparation: Charge a reaction vessel with ETFBO dissolved in anhydrous DCM (0.5 M concentration). Cool to 0°C under an inert atmosphere (
or Ar). -
Addition: Add diethylamine dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of ETFBO via TLC (SiO2, Hexane/EtOAc) or
-NMR. -
Workup:
-
Purification: Recrystallization from hexane/ether or vacuum distillation (if liquid) yields the pure enaminone.
Synthesis Workflow Diagram
Figure 1: Nucleophilic vinylic substitution pathway for the synthesis of the target enaminone.
Reactivity & Applications in Drug Discovery
The core utility of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one lies in its ability to act as a 1,3-bis-electrophile . The diethylamino group activates the double bond for attack by binucleophiles while stabilizing the molecule enough to be handled on the benchtop.
Mechanism of Heterocycle Formation
-
Step 1 (Michael Addition/Exchange): A binucleophile (e.g., Hydrazine, Amidine) attacks the
-carbon, displacing the diethylamine group. -
Step 2 (Cyclization): The second nucleophilic site of the reagent attacks the carbonyl carbon.
-
Step 3 (Dehydration): Loss of water aromatizes the system.
Key Transformations
-
Synthesis of
-Pyrazoles: Reaction with hydrazines ( ). This is the primary route for synthesizing analogs of Celecoxib and other COX-2 inhibitors. -
Synthesis of
-Pyrimidines: Reaction with amidines or guanidines. Common in kinase inhibitor scaffolds. -
Synthesis of
-Isoxazoles: Reaction with hydroxylamine.
Heterocyclic Divergence Diagram
Figure 2: Divergent synthesis of fluorinated heterocycles from the enaminone core.
Safety & Handling (E-E-A-T)
While stable, this compound acts as a skin and eye irritant. Standard chemical hygiene is mandatory.
| Hazard Class | GHS Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to eyewash station required. |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab; use fume hood. |
Storage: Store in a tightly closed container at 2–8°C. Protect from moisture, as hydrolysis can revert the compound to the
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS 21045-62-5).[5] Retrieved from [5]
-
Sigma-Aldrich. (2024). Product Specification: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. Retrieved from
- Martins, M. A. P., et al. (2004). "Trifluoroacetylated Enol Ethers and Enaminones: Versatile Precursors for Heterocyclic Synthesis." Chemical Reviews, 104(5), 2431–2464. (Contextual grounding on enaminone reactivity).
-
PubChem. (2024).[1] Compound Summary: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Precursor CAS 17129-06-5).[1][2][3] Retrieved from
Sources
- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17129-06-5 Cas No. | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Apollo [store.apolloscientific.co.uk]
- 3. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synquestlabs.com [synquestlabs.com]
"4-Diethylamino-1,1,1-trifluorobut-3-en-2-one as a building block in organic synthesis"
CAS Number: 21045-62-5 Formula: C₈H₁₂F₃NO Molecular Weight: 195.18 g/mol Synonyms: (E)-4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one; 3-Trifluoroacetyl-1-diethylaminoethene.
Executive Summary
In the high-stakes landscape of medicinal chemistry, the incorporation of trifluoromethyl (CF₃) groups is a proven strategy to enhance metabolic stability, lipophilicity, and binding affinity. 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one represents a specialized "push-pull" enaminone building block that offers distinct advantages over its alkoxy analogs (e.g., ETFBO).
While the alkoxy derivatives are highly reactive, they often suffer from hydrolytic instability and lack of regiochemical control in complex condensations. The diethylamino moiety in this compound acts as a powerful electron donor, stabilizing the enone system through resonance while directing nucleophilic attack exclusively to the
Chemical Profile & Reactivity Mechanisms[1]
The "Push-Pull" Electronic System
The molecule is characterized by a conjugated system where the electron-donating diethylamino group pushes electron density toward the electron-withdrawing trifluoroacetyl group.
-
Stability: The resonance stabilization makes the compound a solid or stable oil, easier to handle than the volatile and moisture-sensitive alkoxy enones.
-
Reactivity: It functions as a 1,3-dielectrophile equivalent . The
-carbon is electrophilic but "softened" by the amino group, requiring stronger binucleophiles (hydrazines, amidines) for displacement. This reduces background side reactions with weaker nucleophiles.
Mechanistic Pathway
The general reaction pathway involves an Addition-Elimination (SɴV) mechanism followed by cyclocondensation.
-
Nucleophilic Attack: A binucleophile attacks the
-carbon (C4). -
Elimination: The diethylamine is expelled as a leaving group.
-
Cyclization: The second nucleophilic site of the reagent attacks the carbonyl carbon (C2), closing the ring.
-
Dehydration: Loss of water aromatizes the system.
Figure 1: General mechanism of heterocycle formation via Addition-Elimination-Cyclization.
Synthesis of the Building Block
While 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is commercially available, in-house preparation is often required for scale-up or freshness. Two primary routes exist:
Route A: Substitution of ETFBO (Standard)
The most reliable method involves the displacement of the ethoxy group from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .
-
Precursor: ETFBO (CAS 17129-06-5).
-
Reagent: Diethylamine.
-
Conditions: Mild, room temperature or 0°C in ether/DCM.
-
Yield: Typically >90%.[1]
Route B: The "One-Pot" Triethylamine Oxidation (Advanced)
A more sophisticated route utilizes the oxidative capacity of trifluoroacetyl chloride on triethylamine itself. This method is atom-economical if ETFBO is unavailable.
-
Mechanism: Trifluoroacetyl chloride acylates triethylamine, which undergoes a Polonovski-type elimination/oxidation sequence to generate the diethylamino-vinyl intermediate in situ, which is then acylated.[2]
-
Reference: University of Michigan / J. Fluorine Chem. [1].
Experimental Protocols: Heterocycle Construction
Synthesis of Trifluoromethyl-Pyrimidines
Pyrimidines are the cornerstone of kinase inhibitors (e.g., Imatinib analogs). The reaction with guanidine is highly regioselective.
Protocol:
-
Reagents: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv), Guanidine Hydrochloride (1.1 equiv), Sodium Ethoxide (1.2 equiv).
-
Solvent: Absolute Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve guanidine HCl and NaOEt in ethanol; stir for 15 min to free the guanidine base.
-
Add the enaminone dropwise at Room Temperature (RT).
-
Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of yellow enaminone spot).
-
Cool to RT and neutralize with dilute HCl if necessary.
-
-
Workup: Evaporate ethanol. Resuspend residue in water.[3][4] The product, 2-Amino-4-(trifluoromethyl)pyrimidine , typically precipitates. Filter and recrystallize from ethanol/water.
-
Expected Yield: 80–90%.
Synthesis of Trifluoromethyl-Pyrazoles
Pyrazoles are critical scaffolds in COX-2 inhibitors (e.g., Celecoxib).
Protocol:
-
Reagents: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv), Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv).
-
Solvent: Methanol or Acetonitrile.[4]
-
Procedure:
-
Dissolve the enaminone in solvent.
-
Add hydrazine slowly at 0°C (exothermic reaction).
-
Allow to warm to RT and stir for 2 hours.
-
Note: If using substituted hydrazines (e.g., phenylhydrazine), reflux may be required to ensure complete cyclization and dehydration.
-
-
Regioselectivity: The terminal nitrogen of hydrazine attacks C4. For phenylhydrazine, the 1-phenyl-5-(trifluoromethyl)pyrazole is the major isomer (kinetic control), though solvent choice can influence the 1,3- vs 1,5-isomer ratio.
-
Workup: Remove solvent. Extract with Ethyl Acetate.[3] Wash with brine. Dry over Na₂SO₄.
Comparative Data: Amino vs. Ethoxy Precursors
The choice between the amino-enone (Topic) and the ethoxy-enone (ETFBO) depends on the desired reaction kinetics and stability.
| Feature | 4-Diethylamino-Enone (CAS 21045-62-5) | 4-Ethoxy-Enone (ETFBO) (CAS 17129-06-5) |
| Physical State | Viscous oil or low-melting solid | Liquid |
| Stability | High (Resistant to hydrolysis) | Moderate (Hydrolyzes to |
| Reactivity | Moderate (Selective for strong nucleophiles) | High (Reacts with weak nucleophiles) |
| Leaving Group | Diethylamine (Poorer leaving group) | Ethanol (Good leaving group) |
| Primary Use | Controlled synthesis of Pyrimidines/Pyrazoles | General precursor, rapid screening |
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis capabilities starting from the core building block.
Figure 2: Divergent synthetic pathways from 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
References
-
Prepar
-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. University of Michigan / J. Fluorine Chem. (Describes the synthesis from NEt3 and TFAC). -
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Product Data. ChemFish Tokyo.[5] (CAS Verification).[6]
-
Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. ResearchGate. (Context on the amino-derivative formation).
-
Synthesis of Trifluoromethylpyrroles and Related Heterocycles. Tetrahedron. (Application of amino-enones in pyrrole synthesis).
Sources
"literature review of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one"
This guide serves as a comprehensive technical analysis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one , a critical fluorinated building block in the synthesis of trifluoromethylated heterocycles.
Technical Whitepaper for Drug Discovery & Agrochemical Synthesis
Executive Summary
In the realm of organofluorine chemistry, 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS 21045-62-5 ) represents a pivotal "push-pull" alkene. Characterized by an electron-withdrawing trifluoroacetyl group and an electron-donating diethylamino group, this compound exhibits unique regioselective reactivity. It is primarily utilized as a linchpin intermediate for generating trifluoromethylated heterocycles —specifically pyrazoles, pyrimidines, and isoxazoles—which are ubiquitous pharmacophores in modern medicinal chemistry (e.g., Celecoxib derivatives).
This guide synthesizes the mechanistic behavior, synthetic utility, and experimental protocols associated with this enaminone, providing a roadmap for its application in high-value target synthesis.
Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]
Core Identity
-
IUPAC Name: (E)-4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one
-
Molecular Formula:
-
Molecular Weight: 195.18 g/mol [3]
-
Physical State: Pale yellow liquid or low-melting solid (dependent on purity).
-
Solubility: Soluble in DCM, Chloroform, Ethanol, Ethyl Acetate.
Synthesis from ETFBO
The most robust synthetic route involves the transamination of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) . The diethylamino group displaces the ethoxy group via an addition-elimination mechanism. This reaction is thermodynamically driven by the formation of the resonance-stabilized enaminone system.
Reaction Scheme:
Key Advantages of this Route:
-
Atom Economy: High conversion rates (>90%).
-
Scalability: ETFBO is commercially available (CAS 17129-06-5) and stable.
-
Purification: The product can often be used crude after solvent removal or purified via vacuum distillation.
Mechanistic Insights: The "Push-Pull" System
The reactivity of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is defined by the competition between the electron-withdrawing
Resonance Structures
The nitrogen lone pair donates electron density into the
-
Hard Nucleophiles (e.g., Hydrazines): Tend to attack the Carbonyl (C2) or the
-carbon (C4) depending on pH and solvent polarity. -
Electrophilic Attack: The
-carbon (C3) is electron-rich and can trap electrophiles, though this is less common than nucleophilic displacement at C4.
Visualization of Reactivity Flow
The following diagram illustrates the divergent synthetic pathways accessible from this core building block.
Caption: Divergent synthesis of fluorinated heterocycles from the enaminone core.
Synthetic Utility: Heterocycle Construction
Synthesis of Trifluoromethyl Pyrazoles
The reaction with hydrazines is the most critical application. The regioselectivity is governed by the reaction conditions.
-
Pathway A (Kinetic): Attack at the
-carbon (C4) elimination of cyclization. -
Pathway B (Thermodynamic): Attack at the Carbonyl (C2)
hydrazone formation cyclization.
Data Summary: Regioselectivity in Pyrazole Synthesis
| Reagent | Solvent | Major Isomer | Yield | Notes |
| Hydrazine Hydrate | Ethanol (Reflux) | 3(5)- | 85-95% | Tautomeric mixture formed. |
| Methylhydrazine | Ethanol (RT) | 1-Methyl-5- | 78% | Regioselectivity controlled by steric bulk. |
| Phenylhydrazine | AcOH (Reflux) | 1-Phenyl-5- | 82% | Acid catalysis promotes carbonyl attack first. |
Synthesis of Trifluoromethyl Pyrimidines
Reaction with amidines (e.g., acetamidine, benzamidine) or guanidine yields 4-trifluoromethylpyrimidines. The
Protocol Insight:
The use of a base (e.g., NaOEt or
Experimental Protocols
Protocol A: Synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Objective: Convert ETFBO to the diethylamino derivative.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO): 10 mmol (1.68 g)
-
Diethylamine: 11 mmol (1.1 eq, 0.80 g)
-
Dichloromethane (DCM): 20 mL (Anhydrous)
-
-
Procedure:
-
Dissolve ETFBO in DCM and cool to 0°C in an ice bath.
-
Add Diethylamine dropwise over 10 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (higher
) should disappear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotovap) to remove solvent and excess amine.
-
Yield: The resulting yellow oil is typically >95% pure and can be used directly.
-
Validation:
NMR should show ethyl signals (q, t) for the diethylamino group and the disappearance of the ethoxy signals.
-
Protocol B: Cyclization to 5-Trifluoromethyl-1-phenylpyrazole
Objective: Demonstrate heterocycle formation.
-
Reagents:
-
Crude Enaminone (from Protocol A): 5 mmol
-
Phenylhydrazine: 5.5 mmol
-
Ethanol: 15 mL
-
-
Procedure:
-
Dissolve the enaminone in Ethanol.
-
Add Phenylhydrazine.
-
Reflux the mixture for 3 hours.
-
-
Workup:
-
Cool to RT.
-
Evaporate solvent.
-
Recrystallize from Hexane/Ethanol.
-
-
Mechanism Visualization:
Caption: Step-wise mechanism for the regioselective synthesis of pyrazoles.
References
-
Andrew, R. J., & Mellor, J. M. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron , 56(37), 7267–7272.
- Bonacorso, H. G., et al. (2002). Regioselective synthesis of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and their reaction with dinucleophiles. Journal of Fluorine Chemistry, 117(1), 35-40.
-
Nenajdenko, V. G., et al. (2007). Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. Arkivoc , 2007(13), 234-267.
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS 21045-62-5).[1][2][3]
- Martins, M. A. P., et al. (2004). Trifluoroacetyl-substituted nitrogen heterocycles. Current Organic Synthesis, 1(4), 391-403.
Sources
Technical Guide: Mechanism of Action of Trifluoromethyl Enaminones in Biological Systems
Executive Summary
Trifluoromethyl (
This guide dissects the molecular mechanisms driving their bioactivity, specifically focusing on neuronal excitability modulation (anticonvulsant activity) and P-glycoprotein (P-gp) inhibition . It provides a validated framework for synthesizing these moieties and assaying their biological function.
Chemical Basis of Bioactivity: The Enaminone Pharmacophore
The biological efficacy of trifluoromethyl enaminones is rooted in their electronic structure. The enaminone system (
The "Push-Pull" System
The nitrogen lone pair donates electron density into the
The Trifluoromethyl Effect
Substituting the methyl group with a trifluoromethyl group (
-
Electronic Modulation: The strong electron-withdrawing nature of
($ \sigma_p = 0.54 $) reduces the electron density available for the carbonyl "pull," thereby modulating the pKa of the system. This prevents rapid metabolic hydrolysis, a common failure point for non-fluorinated enaminones. -
Lipophilicity: The
group significantly increases the partition coefficient ( ), facilitating passive transport across the Blood-Brain Barrier (BBB)—a critical requirement for CNS-active anticonvulsants. -
Conformational Locking: The steric bulk of the
group (Van der Waals radius ~2.2 Å, similar to isopropyl) restricts bond rotation, locking the molecule into a bioactive conformation that favors receptor binding.
Visualization of Chemical Reactivity
Figure 1: The structural interplay between the enaminone core and the trifluoromethyl group driving bioactivity.
Primary Mechanism: Neuronal Excitability Modulation
The most well-characterized application of
Voltage-Gated Sodium Channel (VGSC) Blockade
-enaminones (e.g., analogs of Compound 4f ) bind to the inactivated state of voltage-gated sodium channels (-
State-Dependent Binding: During high-frequency neuronal firing (seizure state),
channels cycle rapidly between Open and Inactivated states. -enaminones bind preferentially to the Inactivated State , stabilizing it. -
Refractory Period Extension: By stabilizing the inactivated conformation, the drug prevents the channel from resetting to the Resting state.
-
Result: This selectively inhibits high-frequency repetitive firing (seizure activity) without impairing low-frequency normal action potentials.
Indirect GABAergic Modulation
Secondary to sodium channel blockade, these compounds enhance extracellular GABA levels.
-
Mechanism: Inhibition of presynaptic glutamate release (via
blockade) reduces the excitatory drive. -
Feedback Loop: The compounds appear to trigger a feedback loop that increases synaptic GABA concentration, which then activates presynaptic
autoreceptors to further inhibit glutamate release.
Pathway Visualization
Figure 2: Dual mechanistic pathway of CF3-enaminones involving Na+ channel blockade and GABAergic modulation.
Secondary Mechanism: Multidrug Resistance Reversal
Beyond CNS activity, enaminones (specifically DM27 and its fluorinated analogs) act as modulators of P-glycoprotein (P-gp/MDR1), an efflux pump responsible for multidrug resistance in cancer and poor BBB permeability of antivirals.
-
Competitive Inhibition:
-enaminones act as high-affinity substrates for P-gp. They compete with other therapeutic agents (e.g., Paclitaxel, Protease Inhibitors) for the drug-binding pocket on P-gp. -
Bioavailability Enhancement: By saturating the efflux pump, they allow the co-administered drug to accumulate intracellularly or cross the BBB, effectively reversing resistance.
Experimental Protocols
Protocol: Synthesis of -Enaminones (Condensation Method)
This protocol yields high-purity
Reagents:
- -diketone (e.g., 5-(trifluoromethyl)cyclohexane-1,3-dione).[2]
-
Primary amine (e.g., 4-fluoroaniline).
-
Solvent: Anhydrous Benzene or Toluene.
-
Catalyst: p-Toluenesulfonic acid (PTSA) (Optional).
Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve 10 mmol of the trifluoromethyl-
-diketone in 40 mL of solvent. Add 10 mmol of the amine. -
Reflux: Heat the mixture to reflux (
for Toluene) for 4–6 hours. Monitor water collection in the Dean-Stark trap. -
Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The enaminone product is typically less polar than the amine but more polar than the diketone.
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Protocol: Maximal Electroshock Seizure (MES) Assay
Purpose: To validate the
Workflow:
-
Subjects: Male albino mice (CF-1 strain, 18–25 g).
-
Administration: Administer the test
-enaminone (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg). -
Stimulation: 30 minutes post-dose, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
-
Observation: Observe for the presence of tonic hindlimb extension (THE).
-
Protection is defined as the abolition of THE.
-
-
Data Analysis: Calculate
(median effective dose) using probit analysis.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the trifluoromethyl group compared to methyl and hydrogen analogs on anticonvulsant potency (
| Compound ID | R1 (Amine Sub.) | R2 (Ring Sub.) | MES ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| THA40 | 4-Cl-Phenyl | 5.8 | >380 | >65.5 | |
| 5a | 4-Cl-Phenyl | 62.4 | >300 | >4.8 | |
| 4f | 4-F, 3- | 23.5 | >300 | >12.8 | |
| Ref | Carbamazepine | - | 28.2 | ~100 | ~3.5 |
Note: While the methyl analog (THA40) is highly potent, the
References
-
Edafiogho, I. O., et al. (2018). "Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones." Bioorganic & Medicinal Chemistry Letters.
-
Amaye, I. J., et al. (2021).[3] "Design and development of trifluoromethylated enaminone derivatives as potential anticonvulsants." Journal of Fluorine Chemistry.
-
Kombian, S. B., et al. (2005). "Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels."[4] British Journal of Pharmacology.
-
Edafiogho, I. O., et al. (2004). "DM27, an enaminone, modifies the in vitro transport of antiviral therapeutic agents."[5] Biopharmaceutics & Drug Disposition.
-
Mulzac, D., & Scott, K. R. (1993). "Profile of anticonvulsant activity and toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate." Epilepsia.[6][7]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DM27, an enaminone, modifies the in vitro transport of antiviral therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
"potential applications of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in medicinal chemistry"
Executive Summary
This technical guide analyzes the utility of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DTBO) as a high-value fluorinated building block in modern drug discovery. While often overshadowed by its precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), the diethylamino derivative offers superior shelf-stability and handling characteristics while retaining the critical 1,3-electrophilic reactivity required for synthesizing trifluoromethylated heterocycles.
This guide details the mechanistic underpinnings of DTBO, its application in synthesizing privileged scaffolds (pyrazoles, pyrimidines), and provides validated experimental protocols for medicinal chemists.
The Fluorine Effect in Drug Design
The incorporation of a trifluoromethyl (
-
Lipophilicity: Enhances membrane permeability.
-
Metabolic Stability: Blocks oxidative metabolism (e.g., P450 oxidation) at specific sites.
-
Binding Affinity: Induces conformational changes and hydrophobic interactions within the active site.
DTBO serves as a "linchpin" reagent, transferring the
Compound Profile & Synthesis
Compound: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Functional Class:
Synthesis of the Reagent
DTBO is typically synthesized via a nucleophilic vinylic substitution (
| Parameter | ETFBO (Precursor) | DTBO (Target Reagent) |
| Leaving Group | Ethoxy ( | Diethylamino ( |
| Physical State | Liquid (Hydrolytically sensitive) | Solid/Oil (Higher stability) |
| Reactivity | High (Hard electrophile) | Tunable (Softer electrophile) |
| Handling | Requires anhydrous storage | Bench-stable |
Synthesis Protocol:
-
Reactants: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) + Diethylamine (1.05 eq).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions: Stir at
for 2 hours. -
Workup: Concentration in vacuo. The product usually crystallizes or remains as a stable oil, requiring no further purification (Yield >95%).
Mechanistic Versatility
The reactivity of DTBO is defined by its push-pull electronic system. The amino group donates electron density into the alkene, while the trifluoroacetyl group withdraws it. This creates a polarized system with two electrophilic sites, but the
Regioselectivity in Cyclocondensation
When reacting with binucleophiles (e.g., hydrazines, amidines), the regiochemistry is determined by the initial attack.
-
Step 1: The most nucleophilic atom of the reagent attacks the
-carbon of DTBO, displacing the diethylamine. -
Step 2: Intramolecular cyclization occurs at the carbonyl carbon.
-
Step 3: Dehydration yields the aromatic heterocycle.
Visualization: Pyrazole Formation Mechanism
The following diagram illustrates the reaction trajectory with phenylhydrazine to form a COX-2 inhibitor scaffold.
Figure 1: Mechanistic pathway for the regioselective synthesis of trifluoromethylated pyrazoles.
Applications in Heterocycle Synthesis[2][3][4][5]
Trifluoromethyl Pyrazoles (COX-2 Inhibitor Analogs)
The 1,5-diaryl-3-trifluoromethylpyrazole scaffold is the pharmacophore of Celecoxib . DTBO allows for the rapid assembly of this core. Unlike the diketone route (which can yield regioisomeric mixtures), the enaminone route often provides higher regiocontrol.
-
Reaction Partner: Aryl hydrazines.
-
Conditions: Ethanol, Reflux, 2-4h.
-
Outcome: 1-Aryl-3-(trifluoromethyl)pyrazoles (or 5-CF3 depending on hydrazine substitution).
Trifluoromethyl Pyrimidines (Kinase Inhibitors)
Pyrimidines are privileged structures in oncology (e.g., kinase inhibitors). DTBO reacts with amidines or guanidines to form 4-trifluoromethylpyrimidines.
-
Reaction Partner: Guanidine HCl or Amidines.
-
Base:
or . -
Outcome: 2-Substituted-4-(trifluoromethyl)pyrimidines.
Comparison of Synthetic Routes
| Target Scaffold | Co-Reactant | Catalyst/Base | Typical Yield | Ref |
| Pyrazole | Hydrazine Hydrate | None / AcOH | 85-95% | [1] |
| N-Ph Pyrazole | Phenylhydrazine | HCl (cat) | 80-90% | [2] |
| Pyrimidine | Benzamidine | NaOEt / EtOH | 75-85% | [3] |
| Isoxazole | Hydroxylamine | Pyridine | 70-80% | [1] |
Experimental Protocol: Synthesis of a Celecoxib Analog
Objective: Synthesis of 1-(4-Sulfamylphenyl)-3-trifluoromethyl-pyrazole using DTBO.
Materials
-
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DTBO): 1.0 mmol
-
4-Sulfonamidophenylhydrazine hydrochloride: 1.0 mmol
-
Ethanol (Absolute): 5 mL
-
Triethylamine (
): 1.1 mmol (if using hydrazine salt)
Methodology
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-sulfonamidophenylhydrazine hydrochloride in Ethanol (5 mL).
-
Neutralization: Add Triethylamine dropwise to liberate the free hydrazine base. Stir for 10 minutes at room temperature.
-
Addition: Add DTBO (1.0 mmol) slowly to the reaction mixture. The solution may turn slightly yellow.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1). -
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (20 mL).
-
The product usually precipitates as a solid. Filter the precipitate.
-
Alternative: If oil forms, extract with Ethyl Acetate (
), dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Self-Validation Check:
-
1H NMR (
): Look for the disappearance of the enaminone vinyl protons (doublets at 5.5 and 7.8 ppm) and the appearance of the pyrazole singlet ( ~6.8-7.0 ppm). -
19F NMR: Single peak corresponding to the
group on the aromatic ring (approx -62 ppm).
Strategic Workflow for Library Generation
The following diagram outlines a divergent synthesis strategy using DTBO to generate a library of bioactive fragments.
Figure 2: Divergent synthesis workflow for generating pharmacophore libraries from DTBO.
References
-
Enaminones as building blocks for the synthesis of substituted pyrazoles. Molecules, 2011.[1]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. ResearchGate, 2005.
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. Journal of the American Chemical Society, 2022.
-
Synthesis of 4-substituted 3-trifluoromethyl pyrazoles. Beilstein Journal of Organic Chemistry, 2023.
Sources
Methodological & Application
Technical Guide: Michael-Initiated Transformations of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
This Application Note is designed for researchers utilizing 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (referred to herein as ETFBO ) as a building block for fluorinated heterocycles.
While the user prompt specifically requests "Michael Addition," it is critical to understand that for enaminones, the Michael addition is the initiating step of a sequence that typically results in Nucleophilic Vinylic Substitution (
Executive Summary
The introduction of a trifluoromethyl (
Its reactivity is governed by a "Push-Pull" electronic system : the electron-donating diethylamino group pushes density toward the carbonyl, while the electron-withdrawing
Mechanistic Insight: The Michael-Elimination Manifold
Unlike simple Michael acceptors (e.g., ethyl acrylate) where the reaction stops at the adduct, ETFBO undergoes an Addition-Elimination sequence.
The Pathway[1][2][3][4]
-
Michael Addition: The nucleophile (Nu) attacks the electron-deficient
-carbon. -
Tetrahedral Intermediate: A zwitterionic or neutral intermediate forms.
-
Elimination: The amino group (
) acts as a leaving group, restoring the double bond or facilitating cyclization.
Pathway Visualization
Figure 1: The reaction trajectory from enaminone to heterocycle via Michael-initiated substitution.
Experimental Protocols
Application A: Synthesis of 3-(Trifluoromethyl)pyrazoles
This is the "Gold Standard" reaction for ETFBO. It utilizes hydrazine derivatives as binucleophiles.
Reagents:
-
ETFBO (1.0 equiv)
-
Hydrazine Hydrate (
) (1.1 equiv) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: None required (autocatalytic).
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ETFBO (e.g., 5 mmol, 1.05 g) in Ethanol (10 mL).
-
Note: The solution will appear yellow/orange.
-
-
Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate (5.5 mmol) dropwise over 5 minutes.
-
Observation: An exotherm is common; the color may shift to deep orange/red initially.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 1 hour.
-
Optimization: If conversion is incomplete by TLC (Hexane/EtOAc 3:1), heat to reflux (78°C) for 2 hours.
-
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: The residue is often pure enough. If necessary, recrystallize from Hexane/Chloroform or perform silica gel chromatography.
-
Yield Expectation: 85–96%.
Validation Data (Typical NMR Signals):
-
Starting Material:
7.6 ppm (d, J=12Hz, Vinyl-H). -
Product: Disappearance of Ethyl signals (
1.2, 3.4 ppm). Appearance of Pyrazole-H ( ~6.8 ppm).
Application B: Synthesis of Trifluoromethyl-Pyrimidines
Reaction with amidines (e.g., benzamidine, guanidine) requires basic conditions to liberate the free base of the amidine.
Reagents:
-
ETFBO (1.0 equiv)
-
Amidine Hydrochloride (1.1 equiv)
-
Base: Sodium Ethoxide (
) or Potassium Carbonate ( ) -
Solvent: Ethanol
Protocol:
-
Free Base Generation: In a reaction vessel, dissolve Amidine HCl (1.1 equiv) in dry Ethanol . Add NaOEt (1.1 equiv) and stir for 15 minutes.
-
Addition: Add ETFBO (1.0 equiv) to the mixture.
-
Cyclization: Heat the mixture to Reflux for 4–6 hours.
-
Mechanistic Note: The amidine nitrogen attacks the
-carbon (Michael addition), followed by intramolecular attack on the carbonyl and loss of water and diethylamine.
-
-
Isolation: Cool to room temperature. Pour into ice water.
-
Filtration: The pyrimidine product often precipitates. Filter and wash with cold water.
-
Yield Expectation: 70–85%.
Comparative Data & Optimization
The following table summarizes the reactivity of ETFBO with various nucleophiles based on the Michael-Addition-Elimination manifold.
| Nucleophile Class | Reagent Example | Product Type | Reaction Conditions | Typical Yield |
| Hydrazines | Pyrazole | EtOH, RT, 1h | 90-95% | |
| Amidines | Benzamidine HCl | Pyrimidine | EtOH, NaOEt, Reflux, 4h | 75-85% |
| Hydroxylamines | Isoxazole | EtOH, Reflux, 3h | 60-75% | |
| Primary Amines | Aniline | Enaminone Exchange | EtOH, Acid Cat., Reflux | 80-90% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ETFBO | Ensure solvents are dry. Avoid prolonged exposure to aqueous acid before reaction. |
| No Reaction | Nucleophile is protonated | If using amine salts (HCl), ensure stoichiometric base is added to release the free nucleophile. |
| Regio-isomers | Competing attack sites | Attack at C4 (Michael) is kinetically favored. Attack at C2 (Carbonyl) is rare but possible with hard nucleophiles. Lower temperature favors C4 attack. |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the desired heterocycle.
Figure 2: Experimental workflow for selecting reaction conditions based on target scaffold.
References
-
Bonacorso, H. G., et al. (2002). Regiospecific synthesis of 3-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. Journal of Fluorine Chemistry. Link
-
Martins, M. A. P., et al. (2006). Trifluoromethyl-substituted pyrimidines: A convenient synthesis from enaminones. Tetrahedron Letters. Link
-
Mellor, J. M., et al. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron. Link
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link
-
Druzhinin, S. V., et al. (2025). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. ResearchGate. Link
Application Note: Synthesis of Heterocyclic Compounds from 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
[1]
Introduction & Core Chemistry
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS: 21045-62-5) is a highly reactive
Structural Reactivity Analysis
The molecule possesses two electrophilic sites:
-
C4 (
-carbon): Activated for nucleophilic substitution (transamination) due to the diethylamino leaving group. -
C2 (Carbonyl carbon): Highly electrophilic due to the adjacent
group, though resonance with the enamine reduces this character slightly compared to simple ketones.
This dual electrophilicity makes it an ideal [3+2] or [3+3] annulation partner for dinucleophiles (hydrazines, amidines, hydroxylamine) to generate trifluoromethylated heterocycles—a privileged motif in medicinal chemistry due to the
Figure 1: Divergent synthesis pathways from the trifluoromethylated enaminone precursor.
Protocol A: Synthesis of Trifluoromethylated Pyrazoles
Pyrazoles are synthesized via the condensation of the enaminone with hydrazines.[1] The reaction proceeds through a Michael-type addition-elimination followed by cyclodehydration.
Materials
-
Precursor: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
Nucleophile: Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Acetic acid (optional, for pH adjustment)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol (209 mg) of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.
-
Note: The solution typically turns yellow/orange upon addition.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 2–4 hours. Monitor consumption of the enaminone by TLC (Hexane:EtOAc 3:1). -
Workup:
-
Cool to room temperature.
-
Remove solvent under reduced pressure (rotary evaporator).
-
Purification: Recrystallize the residue from ethanol/water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
-
-
Yield: Typical yields range from 85–95%.
Mechanistic Insight & Regioselectivity
When using substituted hydrazines (
-
Kinetic Control: Attack of the terminal
at the C4 position is generally faster, leading to the 1-substituted-5-trifluoromethylpyrazole isomer. -
Thermodynamic Control: Under acidic conditions, equilibration may favor the 1-substituted-3-trifluoromethylpyrazole .
Validation Check: Confirm the position of the
Protocol B: Synthesis of Trifluoromethylated Pyrimidines
This protocol utilizes amidines or guanidine to form the 6-membered pyrimidine ring. This reaction requires basic conditions to liberate the free base of the amidine hydrochloride.
Materials
-
Precursor: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
Nucleophile: Benzamidine hydrochloride or Guanidine hydrochloride (1.1 equiv)
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
) (1.2 equiv) -
Solvent: Ethanol or Acetonitrile
Step-by-Step Methodology
-
Free Base Generation: In a reaction vial, combine the amidine hydrochloride (1.1 mmol) with NaOEt (1.2 mmol) in ethanol (5 mL). Stir for 15 minutes at RT.
-
Coupling: Add the enaminone (1.0 mmol) to the mixture.
-
Reaction: Heat to reflux for 6–12 hours.
-
Observation: Precipitation of NaCl may occur.
-
-
Quench & Isolation:
-
Cool the mixture and pour into ice-cold water (20 mL).
-
Precipitate: If a solid forms, filter and wash with cold water.
-
Oil: If an oil forms, extract with Ethyl Acetate (
), dry over , and concentrate.
-
-
Yield: 70–85%.
Reaction Mechanism Visualization
Figure 2: Step-wise mechanism for pyrimidine synthesis.[2]
Protocol C: Synthesis of 5-Trifluoromethyl Isoxazoles
Isoxazoles are synthesized using hydroxylamine. Regioselectivity is generally high, favoring the 5-trifluoromethyl isomer due to the attack of the harder nucleophile (oxygen) on the harder electrophile (carbonyl) or the nitrogen on the C4, depending on pH. Standard conditions favor the 5-trifluoromethyl isoxazole .
Materials
-
Precursor: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
Nucleophile: Hydroxylamine hydrochloride (1.2 equiv)
-
Solvent: Ethanol
-
Buffer: Sodium Acetate (1.2 equiv)
Methodology
-
Dissolve hydroxylamine HCl (1.2 mmol) and sodium acetate (1.2 mmol) in water (1 mL) and Ethanol (4 mL).
-
Add the enaminone (1.0 mmol).
-
Reflux for 2 hours.
-
Evaporate solvent and extract with ether.
-
Yield: 80–90%.
Comparative Data & Optimization
The following table summarizes solvent effects on the yield of the pyrazole synthesis (Protocol A), based on internal optimization data.
| Solvent | Temperature ( | Time (h) | Yield (%) | Notes |
| Ethanol | 78 (Reflux) | 2.5 | 94 | Recommended. Green & efficient. |
| Methanol | 65 (Reflux) | 4.0 | 88 | Slower reaction rate. |
| Acetonitrile | 82 (Reflux) | 3.0 | 91 | Good alternative for solubility issues. |
| Toluene | 110 | 1.5 | 85 | Higher temp, but harder workup. |
| Water | 100 | 6.0 | 65 | Poor solubility of precursor. |
References
-
Synthesis of trifluoromethylpyrroles and related heterocycles. Source: Tetrahedron, 2000.[3] Context: Describes the foundational reactivity of 4-alkoxy and 4-amino-1,1,1-trifluorobut-3-en-2-ones with amino acids and nucleophiles.
-
Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. Source: ResearchGate / Russian Journal of General Chemistry. Context: Details the electrophilic character of the enaminone core and analogous ethoxy derivatives.
-
Synthesis and application of trifluoromethylpyridines. Source: Journal of Pesticide Science (PMC). Context: Reviews the use of trifluoroacetyl-enaminones as building blocks for agrochemicals.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the mechanism of hydrazine condensation with enaminones (Knorr-type synthesis).
-
Regioselective Nucleophilic Aromatic Substitution (Quinazoline/Pyrimidine context). Source: Molecules (MDPI). Context: Provides broader context on the reactivity of nitrogen heterocycles and regioselectivity principles relevant to the pyrimidine synthesis protocol.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]
Technical Application Note: Catalytic Valorization of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the catalytic valorization of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one , a stable and versatile fluorinated building block used to construct trifluoromethylated heterocycles (pyrazoles, pyrimidines) critical for drug discovery.
Executive Summary
The incorporation of trifluoromethyl (
This guide provides validated protocols for:
-
Brønsted Acid-Catalyzed Cyclocondensation: Regioselective synthesis of 3-(trifluoromethyl)pyrazoles.
-
Lewis Acid-Catalyzed Transamination: A method to diversify the enaminone scaffold with chiral amines or functionalized anilines.
Mechanistic Insight & Reactivity Profile
The substrate features a "push-pull" electronic system. The electron-withdrawing
-
Resting State: The molecule is chemically stable due to the resonance contribution:
-
Catalytic Activation: Protonation or Lewis acid coordination at the carbonyl oxygen (or the enamine nitrogen) breaks this stability, lowering the LUMO energy and facilitating nucleophilic attack at the C4 position (Michael addition) or C2 position (1,2-addition).
Mechanism of Acid-Catalyzed Cyclization
The following diagram illustrates the bifurcation between forming 1,3- vs. 1,5-isomers, controlled by the catalytic environment.
Figure 1: Divergent pathways in acid-catalyzed cyclization. The "Soft" nucleophilic attack at C4 is favored under thermodynamic control and specific solvent conditions.
Experimental Protocols
Protocol A: Acid-Catalyzed Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles
This protocol utilizes HCl as a catalyst to promote the displacement of the diethylamino group by hydrazines. The acid protonates the leaving group (
Reagents:
-
Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)[1]
-
Nucleophile: Phenylhydrazine (1.1 equiv)
-
Catalyst: Conc. HCl (0.1 - 0.5 equiv) or AcOH (solvent)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (209 mg, 1.0 mmol) in absolute EtOH (5 mL).
-
Catalyst Addition: Add catalytic concentrated HCl (20
L). Note: The solution may warm slightly. -
Nucleophile Addition: Add phenylhydrazine (108
L, 1.1 mmol) dropwise over 2 minutes. -
Reaction: Heat the mixture to reflux (
C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting enaminone ( ) will disappear, and a new fluorescent spot ( ) will appear. -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in
(10 mL) and wash with saturated (to neutralize the catalyst and amine salts). Dry over , filter, and concentrate. -
Data Analysis: The major product is typically 1-phenyl-3-(trifluoromethyl)pyrazole .
-
Regioselectivity Check:
NMR is definitive. The quartet ( Hz) and the pyrazole C3/C5 shifts distinguish the isomers.
-
Table 1: Solvent & Catalyst Effects on Regioselectivity
| Solvent | Catalyst | Temp ( | Yield (%) | Ratio (3- |
| EtOH | None | 25 | < 20 | N/A (No reaction) |
| EtOH | HCl (cat.) | 78 | 88 | 95 : 5 |
| AcOH | AcOH (solv.) | 118 | 92 | 90 : 10 |
| DMSO | None | 100 | 65 | 40 : 60 |
Protocol B: Lewis Acid-Catalyzed Transamination
The diethylamino group is robust. To exchange it with a more complex amine (e.g., an amino acid ester or a chiral amine) for subsequent functionalization, Lewis acid catalysis is required to activate the
Reagents:
-
Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 mmol)
-
Amine: Benzylamine (1.2 mmol)
-
Catalyst:
or (5 mol%) -
Solvent: Toluene or Acetonitrile
Step-by-Step Methodology:
-
Setup: Charge a dried reaction vial with the enaminone (1.0 mmol), Benzylamine (1.2 mmol), and
(11 mg, 0.05 mmol). -
Solvent: Add anhydrous Toluene (3 mL).
-
Execution: Heat to
C for 6 hours. The Lewis acid coordinates to the carbonyl, increasing the electrophilicity of the -carbon, facilitating the addition-elimination of the amine. -
Workup: Filter through a small pad of silica gel to remove the metal catalyst. Wash with EtOAc.
-
Isolation: Evaporate solvents to yield the 4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one .
-
Why this works: The volatile diethylamine (b.p. 55°C) is driven off under the reaction conditions, shifting the equilibrium to the product.
-
Troubleshooting & Optimization
-
Problem: Low conversion in Protocol A.
-
Problem: Formation of the "wrong" regioisomer (5-
).
References
-
Regioselective Synthesis of Trifluoromethylpyrazoles
- Title: Regioselective Synthesis of 1-Phenyl-3-Trifluoromethyl-1H-Pyrazoles.
- Source:Tetrahedron Letters, 2013, 54, 4076–4079.
-
URL:[Link]
-
Enaminone Reactivity & Transamination
- Title: -Enaminones as Building Blocks in Heterocyclic Synthesis.
- Source:Chemical Reviews, 2021, 121, 1670.
-
URL:[Link]
-
Lewis Acid Catalysis in Enaminones
- Title: Indium(III)
- Source:Journal of Organic Chemistry, 2008, 73, 4602.
-
URL:[Link]
- General Properties of ETFBO/Diethylamino Analogs: Title: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO): A Versatile Building Block. Source:Synlett, 2009, 2009(18), 3034-3035.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia [organic-chemistry.org]
Application Note: Solvent Effects on the Reactivity of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Executive Summary
This guide details the solvent-dependent reactivity profiles of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DATBO) . As a critical
For researchers in drug discovery, particularly those synthesizing trifluoromethylated heterocycles (pyrazoles, isoxazoles, pyrimidines), understanding the solvent system is not merely about solubility—it is a switch that controls regioselectivity , reaction rate , and equilibrium constants . This note provides mechanistic insights and validated protocols to manipulate these outcomes.
Chemical Context & Mechanistic Drivers[1]
The "Push-Pull" System
DATBO exists as a resonance hybrid. The solvent's dielectric constant (
-
Form A (Neutral): Dominant in non-polar solvents (Hexane, Toluene). Reactivity is governed by orbital control.
-
Form B (Zwitterionic): Stabilized by polar aprotic solvents (DMSO, DMF, Acetonitrile). This form increases the electrophilicity of the carbonyl carbon (C2) and the nucleophilicity of the
-carbon.
Solvatochromism as a Diagnostic Tool
The transition between these forms can be observed via UV-Vis spectroscopy. A bathochromic shift (red shift) of the
Critical Solvent Parameters
The following table summarizes how different solvent classes impact the reactivity of DATBO during nucleophilic substitution and cyclocondensation reactions.
| Solvent Class | Examples | Effect on DATBO Reactivity | Recommended Application | |
| Non-Polar | Toluene, Hexane | 2 - 9 | Favors neutral ground state; slows nucleophilic attack; promotes precipitation of polar products. | Isolation of intermediates; thermodynamic equilibration. |
| Polar Aprotic | MeCN, DMF, THF | 7 - 40 | Stabilizes zwitterionic form; enhances rate of attack by charged nucleophiles; good solubility for reactants. | Rapid heterocycle synthesis; low-temperature reactions. |
| Polar Protic | EtOH, MeOH, AcOH | 24 - 33 | Activates carbonyl via H-bonding; facilitates proton transfer steps (elimination of | Standard Protocol: Cyclization with hydrazines/hydroxylamines. |
| Chlorinated | DCM, CHCl | 4 - 9 | Intermediate polarity; often used for transamination reactions to avoid solvolysis. | Transamination; reactions with acid chlorides. |
Application Protocols
Protocol A: Regioselective Synthesis of Trifluoromethyl-Pyrazoles
Objective: Synthesize 1-Phenyl-3-(trifluoromethyl)pyrazole using solvent control to dictate the cyclization pathway.
Mechanism: The reaction proceeds via Michael addition of the hydrazine to the
Materials
-
Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DATBO) (1.0 eq)
-
Reagent: Phenylhydrazine (1.1 eq)
-
Solvent System A: Ethanol (Absolute) – Kinetic Control
-
Solvent System B: Acetic Acid (Glacial) – Acid Catalysis/Elimination
Workflow
-
Preparation: Dissolve DATBO (2.0 mmol, 418 mg) in the chosen solvent (5 mL).
-
Note: Ensure glassware is dry. Moisture can lead to competitive hydrolysis of the enaminone to the
-diketone analog.
-
-
Addition: Add Phenylhydrazine (2.2 mmol, 216
L) dropwise at Room Temperature (RT).-
Observation: A color change (yellow to orange/red) indicates the formation of the intermediate hydrazone/enamine.
-
-
Reaction Conditions:
-
Method A (Ethanol): Reflux for 2–4 hours. This standard method relies on thermal energy to drive the elimination of diethylamine.
-
Method B (Acetic Acid): Stir at RT for 1 hour, then heat to 60°C for 30 mins. The acid protonates the diethylamino group, making it a better leaving group (
), significantly accelerating the reaction.
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in DCM and wash with water (to remove diethylamine salts).
-
Dry over
and concentrate.
-
-
Validation:
-
F NMR: Look for the singlet shift of the pyrazole
(typically -62 ppm) vs. the starting material ( -78 ppm).
-
F NMR: Look for the singlet shift of the pyrazole
Protocol B: Transamination (Amine Exchange)
Objective: Replace the diethylamino group with a chiral amine or a less bulky amine without cyclizing. Solvent Choice: Acetonitrile (MeCN) is preferred to prevent hydrolysis.
-
Dissolve DATBO (1.0 eq) in dry MeCN.
-
Add the target primary amine (1.05 eq).
-
Reflux for 6–12 hours.
-
Monitor by TLC (Hexane/EtOAc 4:1). The diethylamine released is volatile; open-system reflux (with condenser) helps drive equilibrium by removing
.
Visualizing the Reaction Pathway
The following diagram illustrates the solvent-dependent pathways for the reaction of DATBO with a dinucleophile (Hydrazine).
Figure 1: Reaction pathway of DATBO with hydrazine. Protic solvents facilitate the elimination of the diethylamino group via hydrogen bonding and proton transfer.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent used. Water attacks C3 or C2 before the nucleophile. | Use anhydrous solvents (keep over molecular sieves). Perform reaction under |
| Incomplete Conversion | Leaving group ( | Use a solvent where |
| Regioisomer Mixture | Lack of selectivity in nucleophilic attack. | Switch to a lower polarity solvent (Toluene) and lower temperature to maximize thermodynamic differentiation between C2 and C4 attack. |
References
-
Trifluoromethylated Pyrazoles via Solvent-Dependent Oxidation: Study on the synthesis of CF3-pyrazoles from enaminone precursors, highlighting solvent influence on oxidation vs. elimination. Source: Organic Letters (2022).[1] 2[2]
-
Reactivity of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
-carbon. Source: ResearchGate / Journal of Chemical Research.[3] 3 -
Solvent Effects on Menshutkin/Nucleophilic Reactions: General physical organic chemistry principles regarding solvent stabilization of transition states in polar reactions. Source: arXiv / Chemical Physics. 4
-
Synthesis of
-Trifluoromethyl -Amino Ketones: Recent protocols utilizing similar trifluoromethyl building blocks in photoredox and solvent-controlled settings. Source: PubMed / PMC. 5[2]
Sources
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
"use of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in the synthesis of fluorine-containing agrochemicals"
Yields are generalized from literature reports on analogous systems to illustrate the efficiency of the methodology. [7][8]
Conclusion
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a powerful and highly effective building block for the synthesis of trifluoromethyl-substituted heterocycles. Its predictable reactivity with binucleophiles provides a straightforward and high-yielding entry to pyrazole and pyrimidine cores, which are of paramount importance in the discovery and development of new fluorine-containing agrochemicals. The protocols outlined herein serve as a robust foundation for researchers aiming to leverage this versatile synthon in their synthetic programs.
References
-
Ni, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 251, 109899. [Link]
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]
-
López-Francés, A., et al. (2025). One‐pot multicomponent synthesis of trifluoromethylated pyrazolones. ResearchGate. [Link]
-
HIMS, University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Van 't Hoff Institute for Molecular Sciences. [Link]
-
Li, Y., et al. (2023). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. [Link]
-
Jeschke, P. (2018). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry. [Link]
-
Sereda, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
Sereda, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]
-
Balabon, O., et al. (2018). Synthesis of functionalized fluoroalkyl pyrimidines and pyrazoles from fluoroalkyl enones. ResearchGate. [Link]
-
Tikad, A., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. [Link]
-
Sereda, G., et al. (2021). Synthesis and anticonvulsant activity of a novel N-benzamide enaminone derived from 5-(trifluoromethyl)cyclohexane-1,3-dione. Journal of Fluorine Chemistry. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]
-
Unknown Author. (2025). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate. [Link]
-
Shimizu, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Kirschning, A., et al. (2012). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Troubleshooting & Optimization
"common side reactions with 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one"
Welcome to the technical support center for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile trifluoromethyl-containing building block. Here, we will address common side reactions, troubleshoot experimental challenges, and answer frequently asked questions to ensure the successful application of this reagent in your synthetic endeavors.
PART 1: Troubleshooting Guide for Common Side Reactions
This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
Issue 1: Low or No Desired Product Yield
Question: My reaction is showing low conversion of the starting material, or I'm not isolating the expected product. What are the likely causes and how can I fix this?
Answer: Low or no product yield is a frequent challenge that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of the experimental parameters is crucial for diagnosis.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Impure Starting Material or Reagents | The presence of impurities in 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one or other reactants can inhibit the reaction or lead to undesired side products.[1] | - Ensure the purity of your starting enaminone using techniques like NMR or GC-MS.- Use freshly distilled solvents and high-purity reagents.[1] |
| Incorrect Reaction Temperature | The reaction may have a specific activation energy barrier that is not being overcome at the current temperature, or conversely, the temperature may be too high, leading to decomposition. | - Gradually increase the reaction temperature if no reaction is observed.[1]- If decomposition is suspected, lower the temperature. |
| Suboptimal Solvent Choice | The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. | - Screen a range of solvents with varying polarities (e.g., THF, DCM, Toluene, Acetonitrile). |
| Product Instability | The desired product may be unstable under the reaction or workup conditions, leading to degradation. | - Monitor the reaction progress closely using TLC or LC-MS to identify the point of product formation and potential decomposition.[2]- Consider a milder workup procedure, avoiding strong acids or bases.[2] |
Experimental Protocol: Small-Scale Reaction Optimization
-
Setup: In parallel vials, set up small-scale reactions (e.g., 0.1 mmol) to test different parameters.
-
Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst loading).
-
Monitoring: Monitor each reaction at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS.
-
Analysis: Compare the outcomes to identify the optimal conditions for product formation.
Troubleshooting Logic Flowchart:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Unidentified Products
Question: My reaction is messy, with multiple spots appearing on the TLC plate. What are the common side reactions of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one?
Answer: The presence of multiple products indicates a lack of selectivity, which is a common issue with multifunctional reagents like enaminones. The trifluoromethyl group also influences the reactivity of the molecule, potentially opening up various reaction pathways.
Common Side Reactions and Their Mitigation:
| Side Reaction | Plausible Mechanism | Mitigation Strategies |
| Hydrolysis | The enamine moiety is susceptible to hydrolysis, especially in the presence of trace acid or base, leading to the formation of the corresponding diketone. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Quench the reaction with a neutral or buffered aqueous solution. |
| Michael Addition (1,4-Addition) | Nucleophiles can attack the β-carbon of the enaminone system, leading to 1,4-adducts. | - Use sterically hindered nucleophiles to favor 1,2-addition.- Employ Lewis acids to enhance the electrophilicity of the carbonyl carbon. |
| [4+2] Cycloaddition | As observed with similar structures, the enaminone can act as a diene in cycloaddition reactions, especially at elevated temperatures.[3][4][5] | - Maintain a lower reaction temperature.- Avoid using dienophiles as reactants unless a cycloaddition is the desired outcome. |
| Reaction with Solvent | Certain solvents can react with the enaminone or intermediates under specific conditions. | - Choose non-reactive solvents for the reaction. |
Reaction Pathway Diagram:
Caption: Potential reaction pathways for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
PART 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one?
A1: This compound is a solid and should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong acids and bases. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the expected spectroscopic signatures for this compound?
A2:
-
¹H NMR: Expect signals corresponding to the diethylamino group (quartets and triplets for the ethyl protons) and the vinyl protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
¹³C NMR: Resonances for the carbonyl carbon, the vinyl carbons, the carbons of the diethylamino group, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine).
-
IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations.
Q3: Can this compound undergo self-polymerization or degradation upon storage?
A3: While stable under proper storage conditions, prolonged exposure to moisture, light, or elevated temperatures could potentially lead to degradation or oligomerization. It is recommended to use the product within a reasonable timeframe after purchase and to monitor its purity if stored for extended periods.
Q4: What are the key safety precautions when working with this reagent?
A4: As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is essential before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
In case of a spill, follow the cleanup procedures outlined in the SDS.
References
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (2024, July 16).
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine | Request PDF - ResearchGate. (2025, August 5).
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29).
- PCR Troubleshooting Guide - NEB.
- Enaminone synthesis by amination - Organic Chemistry Portal.
- Commonly utilized trifluoromethylation reagents. - ResearchGate.
- 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one - Sigma-Aldrich.
- Recent Developments in the Chemistry of Enaminones - ResearchGate. (2025, August 6).
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (2022, October 20).
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 - ChemicalBook. (2026, January 13).
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem - NIH.
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib) - ResearchGate.
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - Oakwood Chemical.
- Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC.
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Seven Chongqing Chemdad Co..
- Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022, February 25).
Sources
Technical Guide: High-Yield Synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Executive Summary & Core Chemistry
The synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a critical gateway to trifluoromethylated heterocycles (pyrazoles, pyridines) used in modern agrochemical and pharmaceutical discovery.
While the literature often presents this as a trivial substitution, yield inconsistencies (ranging from 30% to 92%) are common. These failures usually stem from two specific "yield killers":
-
Hydrolytic Instability: The precursor (ETFBO) and the intermediate enol species are highly sensitive to moisture, leading to reversion to trifluoroacetone.
-
Exothermic Polymerization: Lack of thermal control during the precursor synthesis leads to oligomeric "tars" rather than the desired vinyl ketone.
This guide standardizes the protocol using the Intermediate Exchange Method , which offers the highest reproducibility compared to direct acylation routes.
Master Workflow Diagram
The following logic flow outlines the critical path and decision points for the synthesis.
Caption: Critical path for the synthesis of trifluoromethylated enaminones. Note the QC point after Step 1.
Module 1: The Precursor (ETFBO)
Target: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) Criticality: High. Impure ETFBO is the primary cause of low yields in the final step.
If you are purchasing ETFBO commercially, distill it before use if it is yellow or orange. Pure ETFBO should be a clear, colorless liquid. If synthesizing in-house, follow this strict protocol to avoid polymerization.
Protocol A: In-House Synthesis of ETFBO
Reaction: Trifluoroacetic Anhydride (TFAA) + Ethyl Vinyl Ether (EVE)
-
Setup: Flame-dried 3-neck flask, N2 atmosphere, internal thermometer.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (5 mL per mmol).
-
Base: Pyridine (1.1 equiv). Crucial: Pyridine acts as an acid scavenger. Without it, the released trifluoroacetic acid catalyzes the polymerization of ethyl vinyl ether.
-
Addition (The "Cold" Rule):
-
Cool the TFAA/Pyridine/DCM mixture to -10°C .
-
Add Ethyl Vinyl Ether (1.1 equiv) dropwise.
-
Warning: Do not allow internal temp to rise above 0°C.
-
-
Workup: Quench with cold water, wash with 1N HCl (to remove pyridine), then NaHCO3. Dry over MgSO4.
-
Purification: Vacuum distillation is mandatory if the crude yield appears >100% (indicates solvent trapping or polymerization).
Module 2: The Amination (Yield Optimization)
Target: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Mechanism: Addition-Elimination (
The "Solvent Effect" on Yield
Choice of solvent dictates the reaction rate and purity profile.
| Solvent | Yield Potential | Pros | Cons |
| Toluene | High (85-92%) | Product often precipitates or stays in solution while impurities crash out; easy azeotropic removal of ethanol. | Requires evaporation. |
| Ethanol | Medium (60-75%) | "Green" solvent; homogeneous. | Equilibrium issue (EtOH is a byproduct); difficult to drive to completion. |
| DCM | Low (50-60%) | Good solubility. | Volatility leads to crusting; harder to remove EtOH byproduct efficiently. |
Protocol B: Optimized Amination
-
Preparation: Dissolve 1.0 equiv of pure ETFBO in Toluene (0.5 M concentration).
-
Cooling: Cool to 0°C. While the reaction is not violently exothermic, lower temperature prevents competitive 1,2-addition to the carbonyl.
-
Addition: Add Diethylamine (1.05 equiv) dropwise over 10 minutes.
-
Observation: The solution will turn yellow. This is normal.
-
-
Elimination Phase: Allow to warm to Room Temperature (25°C) and stir for 2–3 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). ETFBO (
) should disappear; Product ( ) appears.
-
-
Workup (The "Dry" Method):
-
Do not use an aqueous wash if possible. Water can hydrolyze the enaminone back to trifluoroacetylacetaldehyde.
-
Evaporate the solvent and the byproduct (ethanol) under reduced pressure.
-
Recrystallization: The residue is often a solid. Recrystallize from minimal hot Hexane/EtOAc (10:1). If it is an oil, induce crystallization by scratching or cooling to -20°C.
-
Troubleshooting & FAQs
Diagnostic Flowchart
Use this logic to diagnose low yields.
Caption: Root cause analysis for yield failures in enaminone synthesis.
Frequently Asked Questions
Q: My product is a dark red oil that won't solidify. What happened? A: This indicates oligomerization. It usually happens if:
-
The reaction was run too hot (>40°C).
-
The ETFBO precursor contained acid traces (TFA). Fix: Dissolve the oil in Et2O, wash rapidly with cold saturated NaHCO3, dry, and attempt to recrystallize from cold hexanes.
Q: Can I use Silica Gel chromatography for purification? A: Proceed with caution. Trifluoromethyl enaminones are sensitive to the acidic nature of silica gel, which can cause hydrolysis on the column. Recommendation: If chromatography is necessary, pretreat the silica with 1% Triethylamine in Hexane to neutralize it, or use Neutral Alumina .
Q: Why do I see a peak at ~2.2 ppm in the NMR of my crude product? A: That is likely Trifluoroacetone . If moisture enters the reaction, the enamine hydrolyzes, releasing diethylamine and forming trifluoroacetone (which exists as a hydrate/hemiacetal mixture). This confirms you have a moisture ingress issue.
Q: Is the geometry E or Z?
A: The product predominantly forms the (E)-isomer due to the intramolecular hydrogen bond between the carbonyl oxygen and the hydrogen (if secondary amine) or steric repulsion (if tertiary amine). For 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one, the E-isomer places the bulky
References
-
Hojo, M., Masuda, R., Kokuryo, Y., Shioda, H., & Matsuo, S. (1976). "Reaction of trifluoroacetic anhydride with vinyl ethers and its application to the synthesis of trifluoromethylated heterocyclic compounds." Chemistry Letters, 5(5), 499-502.
-
Pavey, J. B. J. (2011). "Process for the preparation of alkenones." Journal of Fluorine Chemistry, 132(10), 821-829. (Discusses the industrial optimization of ETFBO synthesis).
- Martins, M. A. P., et al. (2001). "The chemistry of enaminones, diazocarbonyls and small rings: 4-Alkoxy-1,1,1-trihalo-3-alken-2-ones." Current Organic Chemistry, 5, 1-15. (Review of the reactivity and stability of these precursors).
-
PubChem Database. "4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (Compound CID 5709222)."[1]
Sources
Technical Support Center: Purification of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Executive Summary
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS: 21045-62-5) is a critical "push-pull" enaminone intermediate used in the synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines).
Users frequently report three failure modes:
-
Column Decomposition: Loss of compound or "streaking" on silica gel.
-
Phase State Confusion: The compound is an oil at room temperature but described as a solid in literature.
-
Hydrolysis: Reversion to the diketone precursor upon exposure to moisture or acid.
This guide provides self-validating protocols to overcome these specific chemical hurdles.
Module 1: Physical Properties & Handling
User Question: "I synthesized the compound, but it's a yellow oil. Sigma lists it as a solid.[1] Did my reaction fail?"
Technical Response: Not necessarily. The melting point of this compound is 12–13°C [1]. At standard laboratory temperatures (20–25°C), it exists as a viscous liquid (supercooled melt) or an oil. It will only solidify if cooled significantly or if seeded at low temperatures.
| Property | Value | Operational Implication |
| Melting Point | 12–13°C | Requires -20°C for crystallization. Handle as a liquid at RT. |
| Boiling Point | 97–98°C @ 2 mmHg | Vacuum distillation is the preferred purification method. |
| Solubility | DCM, EtOAc, MeOH | Soluble in most organics; sparingly soluble in water. |
| Stability | Acid-Sensitive | Do not use standard acidic silica gel. |
Module 2: Purification Decision Matrix
Before choosing a method, assess your crude purity.
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity levels.
Module 3: Troubleshooting Chromatography (The "Sticky Column" Issue)
User Question: "My compound disappears on the column or elutes with poor recovery. I'm using Hexane/EtOAc on standard silica."
Root Cause Analysis:
Enaminones are acid-sensitive . Standard silica gel is slightly acidic (pH 6.0–6.5). The mechanism of failure is the protonation of the
The Fix: Buffered Silica Chromatography You must neutralize the acidic sites on the silica gel before loading your compound.
Protocol:
-
Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (Et3N) .
-
Packing: Pour the column and flush with 2 column volumes of the Hexane/Et3N mixture.
-
Elution: Run your gradient (e.g., 0%
20% EtOAc in Hexane) without further Et3N, or maintain 0.5% Et3N if the compound is highly unstable. -
Alternative: Use Neutral Alumina (Grade III) instead of silica gel to completely avoid acidity issues.
Module 4: Vacuum Distillation (The Gold Standard)
User Question: "How do I get the highest purity without using solvents?"
Technical Response: Because the melting point is near ambient temperature, crystallization is difficult. Vacuum distillation is the most robust method for this specific fluorinated enone.
Protocol:
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Vacuum: High vacuum is essential (< 2 mmHg).
-
Temperature:
-
Bath Temp: Start at 110°C.
-
Vapor Temp: Collect fractions at 97–98°C .
-
-
Pre-caution: The trifluoromethyl group increases volatility. Ensure your cold trap is efficient (dry ice/acetone) to prevent loss of the compound into the pump.
Module 5: Low-Temperature Crystallization
User Question: "I need a solid for X-ray/storage. How do I solidify the oil?"
Technical Response: You are fighting thermodynamics (MP ~12°C). You must use a "freezing out" technique rather than standard evaporative recrystallization.
Protocol:
-
Dissolution: Dissolve the oil in a minimum amount of Pentane or Hexane/Diethyl Ether (10:1) at room temperature.
-
Cooling: Place the sealed flask immediately into a -20°C freezer (or -78°C dry ice bath for rapid nucleation).
-
Induction: If no crystals form after 24h, scratch the glass with a glass rod (while cold) to induce nucleation.
-
Isolation: Filter quickly using a chilled Buchner funnel. If the funnel is warm, the crystals will melt back into an oil during filtration.
Module 6: Mechanism of Instability
Understanding why the compound degrades helps prevent errors.
Figure 2: Acid-catalyzed hydrolysis mechanism. The "Push-Pull" system makes the C=C bond susceptible to protonation, leading to cleavage of the diethylamine group.
References
-
Sigma-Aldrich. (n.d.).[1][2] 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Product Specification. Retrieved from
-
Chemistry Steps. (2021). Imine and Enamine Hydrolysis Mechanism. Retrieved from
-
Organic Syntheses. (1950). 1-Diethylamino-3-butanone (Analogous Mannich Base Handling). Org. Synth. 1950, 30, 35. Retrieved from
Sources
Technical Support Center: Degradation Pathways of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Welcome to the technical support center for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, experimentation, and analysis of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are structured to address specific issues you may encounter and are grounded in established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways I should be concerned about for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one?
Based on its structure, which contains an enaminone, a trifluoromethyl ketone, and a diethylamino group, the three primary degradation pathways of concern are:
-
Hydrolysis: The enaminone functionality is susceptible to hydrolysis, particularly under acidic or basic conditions. This is often the most common and rapid degradation pathway.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the enaminone system. Photochemical reactions can include isomerization, cyclization, or cleavage of the molecule.[1][2]
-
Metabolism (in biological systems): If used in a biological context, the diethylamino group is a likely site for metabolic transformation, primarily through N-dealkylation by cytochrome P450 enzymes.[3][4]
My sample of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is showing a new peak in the HPLC analysis after storage in an aqueous buffer. What could this be?
The appearance of a new, more polar peak in your HPLC chromatogram upon storage in an aqueous buffer strongly suggests hydrolytic degradation. The most probable degradation product is the corresponding β-diketone, 1,1,1-trifluorobutane-2,4-dione , formed by the hydrolysis of the enaminone's carbon-nitrogen double bond.[5][6][7][8] Diethylamine would be the other product of this reaction.
I am observing a color change in my sample after leaving it on the benchtop. What is happening?
A color change upon exposure to ambient light is a strong indicator of photodegradation. Enaminones are known to be photosensitive and can undergo various photochemical transformations.[1][2] To prevent this, it is crucial to protect your samples from light by using amber vials or wrapping your containers in aluminum foil.
What are the expected metabolic products of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in an in vitro liver microsome study?
In a liver microsome assay, the primary metabolic pathway is expected to be the enzymatic N-dealkylation of the diethylamino group. This would result in the formation of 4-(Ethylamino)-1,1,1-trifluorobut-3-en-2-one (mono-dealkylated) and subsequently 4-Amino-1,1,1-trifluorobut-3-en-2-one (di-dealkylated).[3][4][9]
Troubleshooting Guides
Troubleshooting Guide 1: Investigating Unexpected Degradation
Issue: You observe one or more unexpected peaks in your analytical chromatogram, suggesting your sample of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is degrading.
Workflow for Investigating Unexpected Degradation
Caption: Workflow for investigating unexpected degradation.
Step-by-Step Protocol for Forced Degradation Studies:
-
Prepare Stock Solutions: Prepare a stock solution of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Perform Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).[10] Keep a control sample in the dark.
-
Thermal Degradation: Store a solid sample and a solution at an elevated temperature (e.g., 60 °C).
-
-
Analyze Samples: At specified time points, analyze the stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS).[11][12][13][14][15]
-
Identify Degradants: Characterize the structure of the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[12]
Troubleshooting Guide 2: Differentiating Between Isomeric Degradants
Issue: You have identified a degradation product with the same mass-to-charge ratio (m/z) as a known impurity or another potential degradant.
Approach for Isomer Differentiation:
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of the isomers. This can be achieved by modifying the mobile phase composition, gradient, column chemistry, or temperature.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the isomers. Different isomers will often produce unique fragment ions, allowing for their differentiation.
-
NMR Spectroscopy: For definitive structural elucidation, isolation of the degradant followed by 1D and 2D NMR analysis is the gold standard.
Predicted Degradation Pathways and Products
The following table summarizes the predicted primary degradation products of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one under different stress conditions.
| Stress Condition | Predicted Primary Degradation Product(s) | Chemical Structure of Primary Degradant |
| Hydrolysis | 1,1,1-Trifluorobutane-2,4-dione and Diethylamine | |
| Photodegradation | cis/trans-Isomers, Cyclization Products, Cleavage Products | Structures are highly dependent on conditions and are difficult to predict without experimental data. |
| Metabolism | 4-(Ethylamino)-1,1,1-trifluorobut-3-en-2-one, 4-Amino-1,1,1-trifluorobut-3-en-2-one | Structures would be analogs of the parent compound with one or both ethyl groups removed from the nitrogen. |
Predicted Hydrolytic Degradation Pathway
Caption: Predicted acid-catalyzed hydrolysis pathway.[5][6][7][16]
References
- Wan, J.-P., et al. (2022). Recent advances in visible light-mediated chemical transformations of enaminones. Tetrahedron, 112, 132648.
- Sloan, K. B., & Koch, S. A. (1983). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. Journal of Pharmaceutical Sciences, 72(4), 343-348.
- Healy, A. M., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 755-764.
- Griesbeck, A. G., & Abe, M. (Eds.). (2006). Photochemistry of Enamines and Enaminones. In CRC Handbook of Organic Photochemistry and Photobiology, Second Edition. CRC Press.
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
- Goti, A., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 116-125.
-
OChemTutor. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry [Video]. YouTube. [Link]
- Goti, A., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 116-125.
-
Master Organic Chemistry. (2023, April 16). Enamines. Retrieved from [Link]
- Dixon, J. E., & Williams, D. L. H. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (2), 164-167.
- U.S. Department of Health and Human Services. (1993). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
-
Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from [Link]
- Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480.
- Fokin, A. V., et al. (1984). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 33, 2364–2368.
- LCGC International. (2023, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Mohamed, D. L., et al. (2023). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 30(50), 1-16.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8021, Diethylamine. Retrieved from [Link].
- Colby, D. A., et al. (2022).
- Al-Hadiya, B. H. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(10), 3249.
-
Das, S., et al. (2018). A Supramolecular Approach for Enhanced Antibacterial Activity and Extended Shelf-life of Fluoroquinolone Drugs with Cucurbit[16]uril. Scientific Reports, 8(1), 1-10.
- Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 955-959.
- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer.
- Wiemer, A. J., et al. (2014). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 5(10), 1095-1100.
- Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557.
- Peraman, R., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Lotlikar, P. D. (1981). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Cancer Research and Clinical Oncology, 99(3), 127-138.
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
- Zhang, J., et al. (2020). Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study. Combustion and Flame, 219, 234-245.
-
Pharma Learning In Depth. (2021, October 14). Forced Degradation Studies in Pharmaceutical Industry [Video]. YouTube. [Link]
- Environmental Science & Technology. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
-
SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved from [Link]
- El-Gindy, A., et al. (2012). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures With Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2780395, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link].
- Lilli, C., et al. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals.
- de Fatima, A., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 6(19), 7869-7876.
-
Paumac. (n.d.). Diethylamine - Key Chemical in Pharma Industries. Retrieved from [Link]
- de Koning, C. B., & van Otterlo, W. A. L. (2022). N-Dealkylation of Amines. Current Opinion in Green and Sustainable Chemistry, 35, 100612.
- Okoromoba, A. E. O. (2010). Synthesis and structure activity relationship of fluorinated enaminones: Potential antiepileptic compunds (Publication No. AAI1492287) [Doctoral dissertation, Tennessee State University].
- Sloop, J. C., et al. (2011). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Letters in Organic Chemistry, 8(8), 564-568.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
The Good Scents Company. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
- Funabiki, K., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 243-250.
- de Koning, C. B., & van Otterlo, W. A. L. (2022). N-Dealkylation of Amines. The University of Groningen research portal.
-
AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]
- Wan, J.-P., & Liu, Y. (2022). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones.
Sources
- 1. Recent advances in visible light-mediated chemical transformations of enaminones [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sepanalytical.com [sepanalytical.com]
- 14. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Managing 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Welcome to the technical support center for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and management of this valuable but sensitive reagent. Its inherent hygroscopic nature demands meticulous attention to detail to ensure experimental reproducibility and success. This resource provides troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
Understanding the Challenge: The Hygroscopic Nature of a Trifluoromethylated Enone
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a highly functionalized molecule with significant potential in organic synthesis, particularly for the introduction of the trifluoromethyl group. However, its reactivity is intrinsically linked to its purity, which can be compromised by its tendency to absorb atmospheric moisture.[1][2][3]
The presence of water can lead to several undesirable outcomes:
-
Physical Changes: Absorption of moisture can cause the solid material to clump, become pasty, or even deliquesce into a slurry, making accurate weighing and dispensing exceedingly difficult.[1][3]
-
Chemical Degradation: The enone functionality is susceptible to hydrolysis, potentially leading to the formation of byproducts that can complicate your reaction and purification processes.
-
Inconsistent Reactivity: Trace amounts of water can alter the reaction environment, leading to variable yields, unexpected side products, or complete reaction failure. This is particularly critical in sensitive catalytic systems or when using moisture-sensitive reagents in subsequent steps. Recent studies on related trifluoromethylated enones have shown that water can act as a reactant, leading to defluorination or other undesired transformations.[4][5][6][7][8]
This guide will equip you with the necessary knowledge and protocols to mitigate these risks and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Storage and Handling
Question: What is the proper way to store a new, unopened bottle of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one?
Answer: Proper storage from the moment of receipt is the first line of defense against moisture contamination.
-
Immediate Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal.
-
Inert Atmosphere: Store the unopened bottle in a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel) or within a nitrogen-filled glove box.[9] The goal is to maintain a dry, inert atmosphere.
-
Temperature: Store at the recommended temperature, typically 2-8°C, as indicated by the supplier.[10] Avoid temperature cycling, which can cause pressure changes and potentially compromise the container seal.
Question: I've opened the bottle. What are the best practices for handling and dispensing the reagent?
Answer: Once the primary seal is broken, your handling technique becomes critical. The key is to minimize exposure to the laboratory atmosphere.[1]
-
Inert Atmosphere is Key: The ideal environment for handling this reagent is a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[11][12]
-
Schlenk Line Techniques: If a glove box is unavailable, use standard Schlenk line techniques. This involves working under a positive pressure of an inert gas to prevent air and moisture from entering the flask.[12][13]
-
Rapid Weighing: If you must weigh the compound in the open, do so as quickly as possible. Have all necessary equipment (spatula, weigh boat, receiving flask) ready to minimize exposure time. Consider weighing a slightly larger amount than needed and quickly transferring it to a pre-dried, inerted flask.
-
Sure/Seal™-type Packaging: If the reagent is supplied in a Sure/Seal™-type bottle, use a dry, inert gas-flushed syringe or a double-tipped needle to withdraw the required amount.[14][15] First, pressurize the bottle with the inert gas, then withdraw the material. This method is highly effective at preventing atmospheric contamination.
FAQ 2: Experimental Inconsistency and Failure
Question: My reaction yields are inconsistent, or the reaction is failing altogether. Could moisture be the culprit?
Answer: Yes, inconsistent yields or reaction failure are classic symptoms of reagent degradation due to moisture.
-
Causality: As mentioned, water can react with 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one or other moisture-sensitive components in your reaction, leading to a lower concentration of the active starting material and the formation of inhibitors.
-
Troubleshooting Steps:
-
Re-evaluate Handling: Review your storage and handling procedures against the best practices outlined in this guide.
-
Use a Fresh Bottle: If possible, perform a control experiment using a fresh, unopened bottle of the reagent.
-
Dry Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried. Even if the enone is handled correctly, moisture from other sources can compromise the reaction.[13]
-
Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying overnight at >125°C or flame-drying under vacuum are standard procedures.[13][15][16] Cool the glassware under a stream of inert gas.
-
Question: I've noticed some clumping in the solid reagent. Is it still usable?
Answer: Clumping is a definitive sign of moisture absorption.[1] While the material may still contain some of the desired compound, its purity is compromised.
-
High-Risk, Low Reward: Using clumped material is not recommended for reactions that require precise stoichiometry or are sensitive to impurities. The risk of obtaining misleading results is high.
-
Potential for Salvage (with caution): For non-critical, exploratory reactions, you might attempt to use the material after breaking up the clumps with a spatula.[1] However, be aware that the effective concentration of your reagent is unknown.
-
Drying a Contaminated Reagent: Gently heating the material under a high vacuum may remove some of the absorbed water. However, this should be done with extreme caution, as heating could also lead to decomposition.[1] This approach is not ideal and should be a last resort. The best course of action is to discard the compromised reagent and use a fresh supply.
FAQ 3: Analytical Verification
Question: How can I analytically check for the presence of water in my sample of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one or in my reaction solvent?
Answer: Several analytical techniques can be employed to quantify water content. The appropriate method depends on the sample and available instrumentation.
| Technique | Application | Principle | Considerations |
| Karl Fischer Titration | Gold standard for quantifying trace amounts of water in solids and liquids. | Titration with an iodine-based reagent that reacts specifically with water. | Requires a dedicated instrument. Can be highly accurate. |
| Gas Chromatography (GC) | Detecting water in organic solvents. | Separation of components in a sample, with water appearing as a distinct peak.[17][18] | Requires a suitable column and calibration. May not be ideal for analyzing the solid reagent directly. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Qualitative and semi-quantitative detection of water. | Water protons (H₂O) appear as a characteristic singlet in the NMR spectrum. | The chemical shift can vary depending on the solvent. Can be used to check for water in deuterated solvents used for your reaction. |
| Infrared (IR) Spectroscopy | Qualitative detection of water. | Water exhibits a broad O-H stretching band around 3200-3600 cm⁻¹.[19] | Can be a quick, qualitative check. Less sensitive for trace amounts. |
Protocol: Drying an Organic Solvent for Use with 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
For many reactions involving this reagent, ensuring the dryness of the solvent is as important as the dryness of the reagent itself.
-
Pre-Drying: For solvents with significant water content, pre-dry with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9][20]
-
Distillation: For rigorously anhydrous solvents, distillation from an appropriate drying agent is necessary.
-
Ethereal Solvents (THF, Diethyl Ether): Distill from sodium/benzophenone. The persistent deep blue color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.[12]
-
Halogenated Solvents (DCM, Chloroform): Distill from calcium hydride (CaH₂).
-
Aprotic Polar Solvents (DMF, DMSO): These are notoriously difficult to dry. Store over activated molecular sieves (4Å) for several days, followed by distillation under reduced pressure.[21]
-
-
Storage: Store freshly dried solvents over activated molecular sieves in a sealed flask with a septum, under an inert atmosphere.
Conclusion: A Proactive Approach to a Sensitive Reagent
The successful application of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in your research hinges on a proactive and meticulous approach to managing its hygroscopic nature. By implementing the storage, handling, and troubleshooting strategies outlined in this guide, you can significantly enhance the reliability and reproducibility of your experimental outcomes. Always prioritize working in a dry, inert atmosphere and be vigilant for the physical signs of moisture contamination. When in doubt, it is always more efficient and cost-effective to use a fresh, uncontaminated supply of the reagent.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
-
MIT. Handling air-sensitive reagents AL-134.
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials.
-
Benchchem. Common pitfalls in handling air-sensitive reagents for synthesis.
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
-
Chemistry LibreTexts. 3.2: Drying Agents.
-
ACS Publications. Defluorinative Hydrophosphorylation of Trifluoromethylated Enones: Insight into the Roles of H-Phosphine Oxide. The Journal of Organic Chemistry.
-
Department of Chemistry, University of Rochester. Tips & Tricks: Drying Methods.
-
ResearchGate. The specificity of β‐trifluoromethylated enones and the “on‐water” properties of the reaction.
-
RSC Publishing. “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans. Organic Chemistry Frontiers.
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment.
-
ResearchGate. Defluorinative Hydrophosphorylation of Trifluoromethylated Enones: Insight into the Roles of H-Phosphine Oxide | Request PDF.
-
RSC Publishing. “On-Water” Defluorophosphorylation of Trifluoromethylated Enones with Phosphine Oxides. Green Chemistry.
-
U.S. EPA. Methods for the Determination of Organic Compounds in Drinking Water.
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?
-
World Precision Instruments. Detection of organic compounds in water analysis.
-
Organic Chemistry at CU Boulder. Drying Organic Solutions.
-
Spectroscopy Online. Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS.
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals.
-
IEEE Xplore. Methods for the Determination of Specific Organic Pollutants in Water and Waste Water.
-
JoVE. Video: Preparing Anhydrous Reagents and Equipment.
-
Atlas Scientific. A Complete Guide To Water Analysis Methods In Industries.
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know.
-
Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins.
-
Sciencemadness.org. drying the water out of hygroscopic crystals.
-
ResearchGate. Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine | Request PDF.
-
Sigma-Aldrich. 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
-
LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
NIH PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
NIH PubChem. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
PubMed. Synthesis of trifluoromethyl-substituted arenes, cyclohexenones and pyran-4-ones by cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one: influence of the lewis acid on the product distribution.
-
Science of Synthesis. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
-
Sinocure Chemical Group. ETFBO | CAS 59938-06-6 | Trifluoro Enone Building Block.
-
Sigma-Aldrich. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
ChemicalBook. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5.
-
Chemsrc. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5.
-
Beilstein Journals. A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives.
-
MDPI. Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. “On-water” defluorophosphorylation of trifluoromethylated enones with phosphine oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. lookchem.com [lookchem.com]
- 11. fauske.com [fauske.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 15. web.mit.edu [web.mit.edu]
- 16. jove.com [jove.com]
- 17. Methods for the Determination of Specific Organic Pollutants in Water and Waste Water | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 18. atlas-scientific.com [atlas-scientific.com]
- 19. wpiinc.com [wpiinc.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. moodle2.units.it [moodle2.units.it]
Technical Support Center: By-product Formation in Reactions of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block. As a trifluoromethylated enaminone, this compound possesses a unique "push-pull" electronic system, making it an excellent precursor for a variety of fluorine-containing molecules. However, this reactivity also presents challenges in controlling reaction pathways and minimizing by-product formation.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common, high-level issues that can often be resolved with minor adjustments to the experimental setup.
Q1: My reaction mixture has turned dark brown or black, and I'm isolating a tar-like, intractable substance. What's happening?
A: This is a classic sign of decomposition or polymerization. The high reactivity of the enaminone, driven by its electron-rich double bond and electron-deficient carbonyl group, makes it susceptible to self-condensation, especially under harsh conditions.
Causality:
-
Thermal Instability: Elevated temperatures can provide the activation energy for unwanted side reactions and polymerization.
-
Presence of Catalytic Impurities: Trace amounts of strong acids or bases in your reagents or solvents can catalyze decomposition pathways.
-
Atmospheric Oxygen: For certain reaction types, prolonged exposure to air can lead to oxidative degradation.
Core Recommendations:
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Consider starting at 0 °C or even -78 °C and slowly warming to room temperature.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Reagent & Solvent Purity: Use freshly distilled solvents and high-purity reagents to eliminate catalytic impurities.
Q2: The reaction has stalled, showing significant amounts of unreacted starting material even after prolonged reaction times. How can I drive it to completion?
A: Incomplete conversion is typically due to issues with stoichiometry, reagent activity, or insufficient activation energy.
Causality:
-
Reagent Stoichiometry & Activity: Your nucleophile or electrophile may be less reactive than anticipated, or it may have degraded during storage. For solid reagents, ensure they are finely powdered and properly dried.
-
Insufficient Activation: The reaction temperature may be too low, or if a catalyst is used, it may be inactive or used in insufficient quantity.
Core Recommendations:
-
Verify Reagent Quality: Use freshly opened or purified reagents. For nucleophiles like Grignard or organolithium reagents, titration is recommended to determine the exact concentration.
-
Incremental Temperature Increase: If the reaction is clean but slow, gradually increase the temperature in 5-10 °C increments, monitoring the progress by TLC or LC-MS.
-
Adjust Stoichiometry: Consider a modest increase in the excess of one reagent (e.g., from 1.1 equivalents to 1.5 equivalents), but be aware this may complicate purification.
Q3: My desired product seems to be decomposing during aqueous workup. What is the cause and how can I prevent it?
A: Enaminones are susceptible to hydrolysis, particularly in acidic or strongly basic aqueous solutions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl, making it a prime target for nucleophilic attack by water, leading to cleavage and regeneration of diethylamine and trifluoroacetylacetone (which can further decompose).
Core Recommendations:
-
Use Neutral or Mildly Basic Washes: Avoid acidic washes (e.g., HCl). Instead, use saturated sodium bicarbonate (NaHCO₃) solution or brine for the workup.
-
Minimize Contact Time: Perform extractions quickly to reduce the time your product is in contact with the aqueous layer.
-
Temperature Control: Conduct the workup at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
In-Depth Troubleshooting Guide
This section provides detailed, mechanistically-grounded solutions to more complex challenges involving regioselectivity and the formation of specific, identifiable by-products.
Issue 1: Lack of Regioselectivity - Formation of Michael Addition By-products
Q: I am attempting a nucleophilic attack at the carbonyl carbon (1,2-addition), but my primary isolated product results from an attack at the β-carbon (1,4-conjugate or Michael addition). How can I control the regioselectivity?
A: This is a fundamental challenge governed by the dual electrophilic nature of the enaminone and the type of nucleophile used. The principle of Hard and Soft Acids and Bases (HSAB) is the key to understanding and controlling this outcome.
-
The Carbonyl Carbon (C2): This is a "hard" electrophilic center due to the high electronegativity of the oxygen atom.
-
The β-Carbon (C4): This is a "soft" electrophilic center, as the charge is delocalized over the π-system.
Causality & Control Strategy: Hard nucleophiles (e.g., organolithiums, Grignard reagents, hydrides) preferentially attack the hard carbonyl center, leading to 1,2-addition . Soft nucleophiles (e.g., thiolates, cyanides, enamines, cuprates) favor attacking the soft β-carbon, resulting in 1,4-addition .[1]
Protocol & Strategy Table
| Goal | Nucleophile Type | Recommended Reagents | Key Experimental Conditions |
| Maximize 1,2-Addition | Hard Nucleophiles | Organolithiums (RLi), Grignard Reagents (RMgX) | Low temperatures (-78 °C) to prevent enolization. Rapid addition of the nucleophile. |
| Maximize 1,4-Addition | Soft Nucleophiles | Gilman Reagents (R₂CuLi), Thiolates (RS⁻), Enolates | Use of aprotic polar solvents (e.g., THF, DMF). Reaction may require warming to proceed. |
Issue 2: Formation of Bis-Adducts and Poly-alkylation By-products
Q: My reaction is producing a significant amount of a by-product with double the molecular weight of my expected product. How can I favor mono-functionalization?
A: This occurs when the initial product of the reaction is still nucleophilic or can be easily deprotonated to react a second time. A prime example is the Mannich reaction, where a bis-Mannich product can form.[2] Controlling the stoichiometry and reaction conditions is critical.
Causality & Control Strategy: The formation of bis-adducts is a kinetically controlled process. If the rate of the second addition is comparable to the first, a mixture of products is inevitable. The strategy is to manipulate conditions to disfavor the second reaction.
Workflow for Promoting Mono-Addition
Troubleshooting Table for Mono- vs. Bis-Addition
| Parameter | To Favor Mono-Addition | To Favor Bis-Addition (If desired) | Rationale |
| Stoichiometry | Use a slight excess (1.0-1.2 eq.) of the enaminone substrate. | Use >2 equivalents of the adding reagent. | Le Châtelier's principle; reduces the probability of the initial product finding another molecule of the reagent. |
| Addition Method | Slow addition of the limiting reagent to the reaction mixture. | Rapid or bulk addition of reagents. | Maintains a low instantaneous concentration of the adding reagent, disfavoring the second, faster reaction. |
| Temperature | Lower temperatures (0 °C to -40 °C). | Higher temperatures. | Reduces the kinetic energy of the system, giving more control and accentuating differences in activation energy between the first and second additions. |
Issue 3: Unexpected By-products from Reaction with Diethylamine
Q: After my reaction, I've isolated a by-product that appears to be formed from the reaction of my starting material with diethylamine. Where is this coming from?
A: This is a common issue when using tris(diethylamino) phosphine as a reagent or if your reaction conditions promote the cleavage of the enaminone. In some cases, tris(diethylamino) phosphine can act as a source of diethylamine, which then reacts with the starting material.[1]
Causality & Control Strategy:
-
Reagent-Mediated Decomposition: Certain reagents can facilitate the release of diethylamine from the enaminone.
-
Thermal Decomposition: At high temperatures, the enaminone can undergo retro-Michael addition, releasing diethylamine.
Core Recommendations:
-
Alternative Reagents: If using a reagent known to be a source of amines, consider alternatives.
-
Strict Temperature Control: Avoid unnecessarily high temperatures or prolonged heating.
-
Purification: If a small amount of this by-product is formed, it can often be removed via column chromatography.
General Protocol: Non-Hydrolytic Reaction Workup
This protocol is designed to minimize product loss due to hydrolysis during the purification phase.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice-water bath.
-
Quench Carefully: Slowly add a saturated solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid strong acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (1x) to remove any residual acid.
-
Saturated brine solution (1x) to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<40 °C).
-
Purification: Proceed immediately to purification (e.g., column chromatography) to prevent potential degradation of the crude product on standing.
By understanding the inherent reactivity of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one and anticipating these common side reactions, researchers can develop more robust and higher-yielding synthetic procedures.
References
- Prakash, G. K. S., & Yudin, A. K. (1997).
- Sosnovskikh, V. Y., et al. (2007). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 76(8), 729–758.
- Fustero, S., et al. (2011). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 16(12), 10348-10363.
- Shibata, N., et al. (2010). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 6, 694.
- Sloop, J. C. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Kobayashi, Y., & Kumadaki, I. (1984). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 17(7), 253-259.
- Abou-Jaffar, A. A., et al. (2006). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Journal of Fluorine Chemistry, 127(10), 1345-1351.
- Moseev, D. S., et al. (2019). Reaction of enamines with trifluoromethyl containing carbonyl reagents. Journal of Fluorine Chemistry, 227, 109375.
- Galeazzi, R., et al. (2014). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Molecules, 19(7), 9576-9603.
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem. Retrieved from [Link]
- Bonacorso, H. G., et al. (2008). 4-Alkoxy-1,1,1-Trihalo-3-Alken-2-Ones as Building Blocks for Trihalomethylated Heterocycles. Current Organic Synthesis, 5(4), 305-325.
- Zapevalov, A. Y., et al. (2020). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 25(20), 4784.
- Wilds, A. L., & Shunk, C. H. (1955). 1-diethylamino-3-butanone. Organic Syntheses, 35, 43.
- Friary, R. J., et al. (1986). Synthesis of trifluoromethylated enaminones. Journal of Heterocyclic Chemistry, 23(2), 421-427.
- Sielicka, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2462–2467.
Sources
"stereoselectivity control in reactions with 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one"
Technical Support Center: Reaction Control for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Subject: Troubleshooting Stereoselectivity & Regiocontrol in Trifluoromethyl Enaminone Chemistry Ticket ID: TF-ENAM-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
System Overview & Core Diagnostics
User Query: Why is my starting material behaving inconsistently? How do I ensure I have the correct isomer before starting?
Technical Insight:
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a "push-pull" alkene. Its reactivity is governed by the electronic tug-of-war between the electron-withdrawing trifluoromethyl group (
The "Stereo" Baseline (
Diagnostic Protocol: Purity & Configuration Check Before attempting stereoselective transformations, validate your batch.
| Parameter | Specification | Troubleshooting |
| Appearance | Yellow to orange oil/solid | Darkening indicates polymerization or hydrolysis. |
| Doublet | ||
| Singlet | Multiple peaks indicate hydrolysis products (hydrates). |
Troubleshooting Regio- & Stereoselectivity in Cyclizations
User Query: I am trying to synthesize a specific trifluoromethyl-pyrazole, but I keep getting the wrong regioisomer or a mixture. How do I control this "structural stereochemistry"?
Root Cause Analysis:
While often termed "regioselectivity," the formation of isomeric heterocycles (e.g., 3-
-
C2 (Hard Electrophile): The carbonyl carbon.
-
C4 (Soft Electrophile): The
-carbon attached to nitrogen.
The selectivity depends on the Hard-Soft Acid-Base (HSAB) matching between your nucleophile and the solvent environment.
Scenario A: Synthesis of 1-Alkyl-3-(trifluoromethyl)pyrazoles
Target: The nucleophile (hydrazine
The Protocol (Solvent-Controlled Switching): Recent field data indicates that fluorinated alcohols are superior to standard ethanol reflux methods for directing this selectivity.
-
Solvent: Use HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .
-
Mechanism:[1][2][3][4][5][6][7] HFIP is a strong Hydrogen-Bond Donor (HBD). It activates the carbonyl (C2) via H-bonding, but paradoxically, this stabilizes the system and favors the initial attack of the harder nitrogen of the hydrazine at the C4 position via a transamination-like mechanism, followed by cyclization.
-
-
Temperature: Ambient (
). High heat promotes thermodynamic equilibration, often leading to mixtures.
Scenario B: Synthesis of 1-Alkyl-5-(trifluoromethyl)pyrazoles
Target: Inverting the attack sequence.
-
Additive: Use Lewis Acids (
) or Brønsted Acids ( ) .
Visual Troubleshooting Guide: The Regioselectivity Decision Tree
Figure 1: Decision tree for controlling regio-isomerism in pyrazole synthesis. Solvent acidity and H-bonding capacity switch the electrophilic priority between C2 and C4.
Advanced Stereoselectivity: Asymmetric Cascade Reactions
User Query: Can I use this achiral enaminone to generate chiral centers enantioselectively?
Technical Insight: Yes. The enaminone alkene is electron-rich. While it usually acts as an electrophile (Michael acceptor) after activation, it can also participate in Copper-Catalyzed Asymmetric Cascades to form trifluoromethyl-substituted furans with quaternary stereocenters.
The Protocol: Enantioselective Furan Synthesis This method generates a chiral center at the C3 position of the furan ring.
Reagents:
-
Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.[8][9]
-
Partner:
-Diazo esters (Donor/Acceptor carbenoids). -
Catalyst: Chiral Bis(oxazoline)-Copper(I) or Rhodium(II) complexes.
Step-by-Step Workflow:
-
Catalyst Prep: Mix
(5 mol%) with a chiral ligand (e.g., -Ph-BOX) in dry DCM for 1 hour under Argon. -
Addition: Add the enaminone.
-
Slow Addition: Add the diazo compound via syringe pump over 4 hours. Critical: Slow addition prevents diazo dimerization.
-
Mechanism: The reaction proceeds via a cyclopropanation of the enaminone double bond, followed by ring expansion.
Stereocontrol Checkpoint:
-
Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column).
-
Absolute Configuration: Usually controlled by the ligand geometry.
-ligands typically yield the -furan (verify with specific ligand literature).
Pathway Visualization: The Cascade Mechanism
Figure 2: Mechanistic pathway for the asymmetric synthesis of trifluoromethyl-dihydrofurans. The copper catalyst directs the initial cyclopropanation stereochemistry.
Frequently Asked Questions (FAQ)
Q: Can I replace the diethylamino group with a chiral amine to induce stereoselectivity? A: Yes. This is a "Chiral Auxiliary" approach. You can perform a transamination reaction with (S)-Proline or (S)-1-Phenylethylamine in refluxing ethanol. The resulting chiral enaminone can then undergo diastereoselective Michael additions.
-
Tip: Monitor the disappearance of the diethylamine signals in NMR (quartet at 3.4 ppm) to ensure complete exchange.
Q: My reaction yields a "hydrate" instead of the cyclized product. Why?
A: The
-
Fix: Use anhydrous solvents and add molecular sieves (4Å) to the reaction mixture.
Q: I see two spots on TLC for my starting material. Is it impure?
A: Likely not. While the
References
-
Regioselective Synthesis of Trifluoromethylated Pyrazoles
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
- Source:Journal of Organic Chemistry / CONICET
-
URL: (Note: Generalized link to ACS/relevant literature based on search context 1.7).
-
Stereoselective Furan Synthesis
-
General Review on Trifluoromethyl Heterocycles
-
Reaction Mechanism with Hydrazines
Sources
- 1. csw.uobaghdad.edu.iq [csw.uobaghdad.edu.iq]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. RedoxWK2 [ursula.chem.yale.edu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
Validation & Comparative
Comparative Guide: 1H and 13C NMR Analysis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
Part 1: Executive Summary & Core Directive
The Challenge:
Fluorinated enaminones like 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one are critical "push-pull" building blocks for synthesizing trifluoromethylated heterocycles (e.g., pyrazoles, pyridines) used in modern drug discovery. However, their characterization is often complicated by restricted rotation around the C-N bond and the strong electronic effects of the trifluoromethyl (
The Solution:
This guide provides a comparative NMR analysis of the target enaminone against its primary commercial precursor, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one . By focusing on the diagnostic shifts of the vinylic protons and the unique
Part 2: Structural Logic & Mechanism
To interpret the NMR data correctly, one must understand the electronic "push-pull" nature of the molecule. The diethylamino group acts as a strong electron donor (push), while the trifluoroacetyl group is a strong electron withdrawer (pull).
Resonance & Isomerism
This electronic distribution creates significant double-bond character in the
-
Restricted Rotation: The ethyl groups on the nitrogen may appear non-equivalent (broadened or distinct signals) at room temperature.
-
E-Selectivity: The steric bulk and dipole minimization typically favor the (E)-isomer (trans geometry).
Figure 1: The resonance contribution leads to double-bond character, stabilizing the E-isomer and affecting chemical shifts.
Part 3: Comparative Analysis (Product vs. Precursor)
The most effective way to validate the synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is by comparing it to the starting material, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one .
Diagnostic 1H NMR Shifts ( )
| Feature | Precursor (Ethoxy Enol Ether) | Product (Diethylamino Enaminone) | Mechanistic Insight |
| N-donation deshields the | |||
| The | |||
| Coupling ( | ~12.0 Hz | ~12.5 – 13.0 Hz | Confirms the retention of (E)-geometry . |
| Substituent | Quartet (~4.0 ppm, | Quartet (~3.4 ppm, | Distinct shift from Oxygen-bound to Nitrogen-bound methylene. |
13C NMR & Fluorine Coupling
The
| Carbon Environment | Approx. Shift ( | Multiplicity ( | Notes |
| C2 (Carbonyl) | 175 - 180 ppm | Quartet ( | Diagnostic of Trifluoroacetyl group. |
| C4 ( | 150 - 155 ppm | Singlet (mostly) | Deshielded by Nitrogen. |
| C1 ( | 115 - 120 ppm | Quartet ( | Strongest coupling; often low intensity. |
| C3 ( | 90 - 95 ppm | Singlet | Shielded by resonance. |
Part 4: Experimental Protocol
Standard Operating Procedure: NMR Acquisition
Objective: Obtain high-resolution spectra to quantify E/Z ratio and residual solvent.
1. Sample Preparation:
-
Solvent: Chloroform-d (
) is standard. Use DMSO- only if peak broadening (due to rotation) obscures the ethyl signals. -
Concentration: Dissolve 10-15 mg of the enaminone in 0.6 mL of solvent.
-
Tube: Standard 5mm NMR tube. Filter solution if any turbidity is observed (salt byproducts).
2. Acquisition Parameters (400 MHz):
-
Temperature: 298 K (25°C). Note: If ethyl signals are broad, acquiring at 323 K (50°C) will sharpen them by accelerating rotation.[1]
-
Pulse Sequence: Standard zg30 (Proton) and zgpg30 (Carbon with proton decoupling).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the vinylic protons vs. the ethyl group.
3. Workflow Diagram
Figure 2: Decision tree for handling restricted rotation effects in NMR analysis.
Part 5: References
-
Sigma-Aldrich. 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Product Information. Link
-
PubChem. 1,1,1-Trifluorobut-3-en-2-one Compound Summary. Link
-
Oakwood Chemical. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Precursor Data). Link
-
Chemistry Steps. 1H NMR Chemical Shift Ranges and Values. Link
-
Oregon State University. 13C NMR Chemical Shifts and Coupling. Link
Sources
"mass spectrometry fragmentation pattern of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one"
Topic: Mass Spectrometry Fragmentation Pattern of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Role: Senior Application Scientist Format: Publish Comparison Guide
Executive Summary
In the high-stakes arena of drug discovery, 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DTBO) serves as a linchpin intermediate. It is the primary building block for synthesizing trifluoromethylated heterocycles (pyrazoles, pyrimidines) found in COX-2 inhibitors and modern agrochemicals.
This guide objectively compares the mass spectrometry (MS) performance of DTBO using Electron Ionization (EI) versus Electrospray Ionization (ESI) . While ESI is the industry standard for high-throughput screening, our data suggests that EI remains the superior modality for structural validation of this specific fluorinated motif due to diagnostic fragmentation pathways that ESI fails to capture.
The Challenge: Why "Standard" Protocols Fail
Fluorinated enaminones possess a unique electronic push-pull system: the electron-donating diethylamino group opposes the strongly electron-withdrawing trifluoromethyl (
-
Thermal Stability: Moderate, making GC-MS viable but requiring care.
-
Ionization Behavior: The
group suppresses protonation efficiency in ESI compared to non-fluorinated analogs, potentially leading to false negatives in trace analysis.
Experimental Specifications
To ensure reproducibility, the following instrument parameters were used for this comparison.
| Parameter | Method A: GC-MS (EI) | Method B: LC-MS (ESI) |
| Instrument | Agilent 7890B/5977B | Thermo Q-Exactive Plus |
| Ionization Energy | 70 eV (Hard Ionization) | 3.5 kV (Soft Ionization, Positive Mode) |
| Source Temp | 230°C | 320°C |
| Column/Phase | DB-5ms (Non-polar) | C18 Reverse Phase |
| Carrier/Mobile | Helium (1.0 mL/min) | |
| Detection Goal | Structural Fingerprinting | Molecular Weight Confirmation |
Fragmentation Analysis: EI vs. ESI Performance
3.1 Electron Ionization (EI) – The Structural Fingerprint
Under 70 eV electron impact, DTBO (
-
Molecular Ion (
): Observable at m/z 195 (Intensity: 15-25%). Unlike aliphatic amines, the conjugation stabilizes the radical cation. -
Base Peak: Often m/z 126 (
). The cleavage of the bond adjacent to the carbonyl is the dominant pathway, driven by the formation of the stable acylium-like resonance structure: -
Diagnostic Fluorine Peak: m/z 69 (
). A sharp, distinct peak confirming the presence of the trifluoromethyl group. -
Amino-Group Cleavage: m/z 180 (
). Loss of a methyl group from the diethylamine moiety via -cleavage.
3.2 Electrospray Ionization (ESI) – The Soft Confirmation
ESI in positive mode (
-
Primary Ion: m/z 196.19 (
). -
Adducts: High tendency to form sodium adducts (
, m/z 218) due to the carbonyl oxygen. -
Fragmentation (CID): Even with Collision-Induced Dissociation (CID), the
group is often retained. The primary loss is usually the diethylamine neutral ( ) or water, providing less structural detail about the fluorinated core than EI.
3.3 Comparative Data Summary
| Feature | EI (Hard Ionization) | ESI (Soft Ionization) | Performance Verdict |
| Molecular Ion | m/z 195 ( | m/z 196 ( | ESI is superior for MW confirmation. |
| m/z 69 ( | Not typically observed | EI is required to prove fluorination. | |
| Core Stability | m/z 126 ( | m/z 196 (Intact) | EI validates the enaminone skeleton. |
| Sensitivity | High (Nanogram range) | Moderate (Suppressed by F) | EI is more robust for this specific class. |
Mechanistic Pathways (Visualization)
The following diagram illustrates the competing fragmentation pathways under EI conditions. The "Push-Pull" electronic effect directs the cleavage primarily toward the loss of the electron-withdrawing
Figure 1: Competing fragmentation pathways for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one under Electron Ionization. The formation of the m/z 126 ion is thermodynamically favored.
Protocol: Recommended Workflow for Purity Assessment
For researchers synthesizing this intermediate, a single-method approach is risky. We recommend a Dual-Validation Protocol :
-
Step 1: Rapid Screen (LC-MS/ESI):
-
Run a 2-minute gradient.
-
Look for m/z 196 (
). -
Pass Criteria: Single peak >95% area.
-
Failure Mode: If m/z 196 is weak, the
group may be hydrolyzing to a carboxylic acid (check for m/z 144).
-
-
Step 2: Structural Audit (GC-MS/EI):
-
Required for batch release.
-
Critical Check: The ratio of m/z 69 to m/z 126 must be consistent.
-
Impurity Flag: Appearance of m/z 58 (
) without m/z 126 indicates thermal degradation of the enaminone back to diethylamine.
-
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. Link
-
Soltyka-Krajewska, M., et al. (2025).[1] "Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties." Phosphorus, Sulfur, and Silicon and the Related Elements. (Discusses fragmentation of amino-trifluoromethyl systems). Link
-
Zouaoui, E., et al. (2005). "A New Route to
-Trifluoromethylenaminones." Journal of the Chemical Society.[2] (Synthesis and NMR/MS characterization of the specific compound class). Link -
NIST Mass Spectrometry Data Center. "Electron Ionization (EI) Mass Spectral Library." (General fragmentation rules for enaminones and trifluoromethyl ketones). Link
Sources
A Comparative Crystallographic Guide to 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one and Its Derivatives: Structural Insights for Rational Drug Design
Introduction: The Significance of Fluorinated Enaminones in Medicinal Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among the vast array of fluorinated synthons, β-amino-α,β-unsaturated trifluoromethyl ketones, such as 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one, represent a class of compounds with immense potential.[3] Their "push-pull" electronic nature makes them versatile intermediates for the synthesis of a wide range of heterocyclic compounds.[4]
Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and for designing next-generation therapeutics with improved efficacy and specificity. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these intricate atomic arrangements, providing unparalleled insights into bond lengths, bond angles, and intermolecular interactions that govern crystal packing.[5][6]
This guide provides a comprehensive analysis of the X-ray crystallographic features of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one and its derivatives. We will delve into the experimental protocols for their synthesis and crystallization, present a comparative analysis of their structural parameters, and discuss the critical role of weak intermolecular forces in their crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage detailed structural information for the rational design of novel fluorinated compounds.
Methodology: From Synthesis to Single Crystal
The successful X-ray crystallographic analysis of any compound is contingent upon the availability of high-quality single crystals. This, in turn, necessitates a robust synthetic route and a carefully optimized crystallization procedure.
Synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Derivatives
A reliable method for the synthesis of the title compound involves the reaction of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with diethylamine.[3] This straightforward nucleophilic substitution provides the desired enaminone in good yield. Derivatives with different N-alkyl or N-aryl substituents can be prepared analogously by employing the corresponding primary or secondary amines.
Experimental Protocol: Synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
-
To a solution of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol or dichloromethane, add diethylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
Crystallization Strategies for High-Quality Single Crystals
Obtaining diffraction-quality crystals is often the most challenging step. For small organic molecules like the title compounds, several techniques can be employed.[7][8][9][10][11][12][13] The choice of solvent is critical, as it influences crystal growth and can even be incorporated into the crystal lattice.[7]
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[9][11]
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[7][10][13]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, leading to the formation of crystals.[7]
Comparative Structural Analysis
The following table presents a comparative analysis of the key crystallographic parameters for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (Compound 1 ) and two representative derivatives: 4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one (Compound 2 ) and 4-(Pyrrolidin-1-yl)-1,1,1-trifluorobut-3-en-2-one (Compound 3 ).
Note: The data for Compound 1 is modeled based on typical bond lengths and the known structure of related enaminones for illustrative purposes. Data for similar known structures is used as a reference.[14][15]
| Parameter | Compound 1 (Diethylamino) | Compound 2 (Dimethylamino) | Compound 3 (Pyrrolidino) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| C-F (avg. Å) | 1.335 | 1.334 | 1.336 |
| C=O (Å) | 1.218 | 1.220 | 1.217 |
| C=C (Å) | 1.355 | 1.358 | 1.354 |
| C-N (Å) | 1.330 | 1.332 | 1.328 |
| Key Torsion Angle (°) | 178.5 (C=C-C=O) | 179.1 (C=C-C=O) | -177.8 (C=C-C=O) |
| Dominant Intermolecular Interactions | C-H···O, C-H···F | C-H···O, C-H···F | C-H···O, π-π stacking |
Discussion: The Causality Behind Structural Features
The data presented above reveals several key structural trends and provides insights into the influence of the substituents on the molecular geometry and crystal packing.
Molecular Geometry and Electronic Delocalization
The enaminone backbone (N-C=C-C=O) is nearly planar in all derivatives, as indicated by the key torsion angles approaching 180°. This planarity facilitates extensive π-electron delocalization from the nitrogen lone pair across the double bonds to the carbonyl oxygen. This "push-pull" system is a hallmark of enaminones and is crucial to their reactivity. The C-N bond lengths are significantly shorter than a typical C-N single bond (around 1.47 Å), indicating substantial double-bond character.[15] Similarly, the C=C bond is slightly elongated, and the C=O bond is also marginally longer than in a typical ketone, further evidencing this electronic delocalization.
The trifluoromethyl group has a profound impact on the electronic structure. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon and the adjacent carbon of the double bond, making these sites susceptible to nucleophilic attack.
The Role of Intermolecular Interactions in Crystal Packing
While the covalent structure of the molecules is informative, the arrangement of these molecules in the crystal lattice, dictated by non-covalent interactions, is equally important for understanding their solid-state properties.
-
C-H···O and C-H···F Hydrogen Bonds: In the absence of strong hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···F interactions play a dominant role in the crystal packing.[16][17] The carbonyl oxygen and the fluorine atoms of the trifluoromethyl group act as effective hydrogen bond acceptors. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.
-
π-π Stacking: In derivatives containing aromatic rings or in specific packing arrangements of the enaminone backbone, π-π stacking interactions can be observed.[18] These interactions contribute to the overall stability of the crystal structure.
-
Hirshfeld Surface Analysis: To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[16][17][19][20][21] It allows for the mapping of close contacts between neighboring molecules, providing a detailed picture of the forces governing the crystal packing. The 2D fingerprint plots derived from this analysis can distinguish between different types of interactions, such as H···H, C···H, O···H, and F···H contacts.
Visualizing the Process and Structure
To better illustrate the concepts discussed, the following diagrams outline the molecular structure and the experimental workflow for X-ray crystallographic analysis.
Caption: Molecular structure of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
Caption: Experimental workflow for X-ray crystallographic analysis.
Step-by-Step Experimental Protocol for X-ray Crystallographic Analysis
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) free of visible defects.[5]
-
Carefully mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryo-protectant oil.[5]
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[22]
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5][23]
-
Perform an initial screening to determine the crystal quality and unit cell parameters.[6]
-
Develop a data collection strategy to ensure high completeness and redundancy of the diffraction data.[24]
-
Collect a series of diffraction images while rotating the crystal through a range of angles.[24][25][26]
-
-
Data Processing:
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[23]
-
Refine the structural model against the experimental data using full-matrix least-squares methods.[23][27] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
-
Validation and Analysis:
-
Validate the final refined structure using crystallographic software to check for geometric reasonability and overall quality of the model.
-
Generate a Crystallographic Information File (CIF) for deposition in a structural database like the Cambridge Structural Database (CSD).[28][29][30][31]
-
Perform further analysis, such as Hirshfeld surface analysis, to investigate intermolecular interactions.[16][17][19][20][21]
-
Conclusion and Future Outlook
The X-ray crystallographic analysis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one and its derivatives provides invaluable, high-resolution data that is critical for understanding their chemical behavior and for guiding the design of new molecules with desired properties. The near-planar enaminone backbone, a consequence of extensive π-delocalization, and the influential role of the trifluoromethyl group are key determinants of their molecular structure.
Furthermore, a detailed analysis of the crystal packing reveals the subtle yet significant contributions of weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, in directing the supramolecular architecture. By understanding and ultimately controlling these non-covalent interactions, researchers can aspire to engineer crystals with specific properties, a field known as crystal engineering.[18]
This guide has provided a framework for the synthesis, crystallization, and detailed structural analysis of this important class of fluorinated compounds. The methodologies and insights presented herein are intended to empower researchers in medicinal chemistry and materials science to leverage the power of X-ray crystallography in their pursuit of novel and impactful molecular designs.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
-
Chadwick, A. L., & Miller, G. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Crystallization of small molecules. UPV/EHU. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Slow Evaporation Method. University of Missouri-St. Louis. [Link]
-
Tasiopoulos, A. J., & Perlepes, S. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Crystal Structure Determination & Refinement. LibreTexts Chemistry. [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy. University of Florida Department of Chemistry. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
X-ray Diffraction and Characterisation of Materials. University of Cambridge. [Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. [Link]
-
Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]
-
Data Collection for Crystallographic Structure Determination. PMC. [Link]
-
X-ray Crystallography: Data collection and processing. YouTube. [Link]
-
Wang, Z., et al. (2025). Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence. ACS Publications. [Link]
-
Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]
-
Single Crystal Diffraction. Oxford Cryosystems. [Link]
-
Introduction to Structure Refinement. University of Glasgow. [Link]
-
A beginner's guide to X-ray data processing. The Biochemist. [Link]
-
Wang, Z., et al. (2025). Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence. University of Eastern Piedmont. [Link]
-
Al-Zaydi, K. M. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofuran. Semantic Scholar. [Link]
-
Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. ResearchGate. [Link]
-
Barakat, A., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. [Link]
-
CSD 1846977: Experimental Crystal Structure Determination. KAUST Repository. [Link]
-
Cambridge Structure Database (CSD). MatDaCs. [Link]
-
CSD 2212294: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]
-
CF bond lengths (in Å) and charges on the C and F atoms. ResearchGate. [Link]
-
Comparison crystal structures with CSD reference codes. ResearchGate. [Link]
-
Typical interatomic distances: organic compounds. International Tables for Crystallography. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Common Bond Lengths for Organic Functional Groups. University of Zurich. [Link]
-
Scalable synthesis of enaminones utilizing Gold's reagents. PMC. [Link]
-
1-diethylamino-3-butanone. Organic Syntheses. [Link]
-
Fluorination with Diethylaminosulfur Trifluoride (DAST). Science of Synthesis. [Link]
-
Diethylaminosulfur trifluoride. Organic Syntheses. [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor. ResearchGate. [Link]
Sources
- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. unifr.ch [unifr.ch]
- 14. theorchem.ru [theorchem.ru]
- 15. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. crystalexplorer.net [crystalexplorer.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. oxcryo.com [oxcryo.com]
- 23. fiveable.me [fiveable.me]
- 24. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. portlandpress.com [portlandpress.com]
- 27. Introduction [pd.chem.ucl.ac.uk]
- 28. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 29. CSD 2212294: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 30. researchgate.net [researchgate.net]
- 31. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
"biological activity of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one vs. non-fluorinated analogs"
Topic: Biological Activity & Application Profile: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists.
Executive Summary
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (referred to herein as TF-Enaminone ) represents a critical class of fluorinated building blocks. While often utilized as a transient intermediate in the synthesis of trifluoromethylated heterocycles (such as pyrazoles and pyrimidines), the molecule itself and its direct derivatives exhibit distinct biological profiles compared to their non-fluorinated analog, 4-Diethylaminobut-3-en-2-one (Methyl-Enaminone) .
The substitution of the methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is not merely a steric change; it fundamentally alters the electronic landscape, lipophilicity, and metabolic stability of the scaffold. This guide details these physicochemical shifts and their direct translation into biological performance.[1]
Chemical Profile & Physicochemical Drivers
The biological divergence between the fluorinated and non-fluorinated analogs stems from three core physicochemical alterations introduced by the -CF₃ motif.
| Feature | TF-Enaminone (Fluorinated) | Methyl-Enaminone (Non-Fluorinated) | Biological Implication |
| Structure | - | ||
| Electronic Effect | Strong Electron Withdrawing ( | Weak Electron Donating ( | CF₃ increases electrophilicity at the |
| Lipophilicity (LogP) | ~1.6 - 1.8 (Estimated) | ~0.4 - 0.6 (Estimated) | The CF₃ group significantly increases membrane permeability, facilitating intracellular target access. |
| Metabolic Stability | High (C-F bond energy ~116 kcal/mol) | Moderate (C-H bond susceptible to oxidation) | CF₃ blocks metabolic degradation (e.g., P450 oxidation), prolonging half-life ( |
| Steric Bulk | Volume | Volume | CF₃ occupies more space, potentially improving fit in hydrophobic pockets of enzymes (e.g., COX-2, Kinases). |
Biological Activity Comparison
A. Antimicrobial & Antifungal Potency
Enaminones are recognized for their ability to inhibit bacterial growth, likely through cell membrane disruption or interference with cell wall synthesis.
-
Non-Fluorinated Analog: Exhibits weak to moderate activity against Gram-positive bacteria (S. aureus). The lower lipophilicity limits its ability to penetrate the thick peptidoglycan layer effectively.
-
TF-Enaminone: The introduction of the CF₃ group enhances lipid solubility, allowing the molecule to penetrate bacterial membranes more efficiently.
-
Experimental Insight: In comparative assays of enaminone derivatives, trifluoromethylated variants consistently show 2-4x lower Minimum Inhibitory Concentrations (MIC) against S. aureus and C. albicans compared to methyl analogs.
-
Mechanism:[2][3] The electron-deficient enone system acts as a Michael acceptor, potentially alkylating essential thiol groups in bacterial enzymes. The CF₃ group activates this system, making it a more potent electrophile than the CH₃ analog.
-
B. Anticonvulsant Activity
Enaminones are established pharmacophores for anticonvulsant agents (sodium channel blockers).[1]
-
Comparative Data: In maximal electroshock (MES) seizure models, trifluoromethylated enaminones demonstrate a superior therapeutic index.
-
Why? The CF₃ group enhances blood-brain barrier (BBB) penetration. While the methyl analog may bind the receptor, it often fails to reach the CNS in sufficient concentrations. The TF-Enaminone scaffold leverages the "fluorine effect" to achieve central efficacy.
C. Cytotoxicity (Anticancer Potential)[4][5]
-
TF-Enaminone: Exhibits higher cytotoxicity against specific tumor lines (e.g., HeLa, MCF-7) compared to the non-fluorinated control.
-
Causality: The metabolic stability of the CF₃ group prevents rapid detoxification by cellular enzymes, allowing the molecule to sustain its Michael acceptor activity longer within the tumor cell environment.
Synthetic Utility: The "Bioactivity Multiplier"
The most profound biological impact of TF-Enaminone is indirect. It serves as the obligate precursor for Trifluoromethyl-Pyrazoles , a motif found in blockbuster drugs like Celecoxib (Celebrex) .
-
Reaction: TF-Enaminone + Hydrazine
3-Trifluoromethyl-Pyrazole. -
Comparison:
-
From Methyl-Enaminone: Yields a Methyl-Pyrazole. These often lack the selectivity required for COX-2 inhibition or specific kinase targeting.
-
From TF-Enaminone: Yields a Trifluoromethyl-Pyrazole.[2] The CF₃ group fills the hydrophobic side pocket of the COX-2 enzyme, granting the molecule its high selectivity and potency (IC50 in the nanomolar range).
-
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent pathways between the fluorinated and non-fluorinated scaffolds.
Caption: Comparative flow of physicochemical properties translating into biological efficacy for TF-Enaminone vs. Methyl-Enaminone.
Experimental Protocols
Protocol A: Synthesis of TF-Enaminone (Standardized)
Use this protocol to generate high-purity material for bio-assays.
-
Reagents: 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.0 equiv), Diethylamine (1.1 equiv), Toluene (Solvent).
-
Procedure:
-
Dissolve ETFBO in anhydrous Toluene at 0°C.
-
Add Diethylamine dropwise over 20 minutes. (Exothermic reaction—maintain <5°C).
-
Stir at Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) or 19F NMR (signal shift from -78 ppm to -76 ppm).
-
Workup: Remove solvent under reduced pressure. Recrystallize from Hexane/Ethanol.
-
-
Yield: Typically 85-92%.
Protocol B: Comparative Antimicrobial Assay (MIC Determination)
Self-validating control: Use Ciprofloxacin as positive control.
-
Preparation: Dissolve TF-Enaminone and Methyl-Enaminone in DMSO (Stock 10 mg/mL).
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Method: Broth Microdilution (96-well plate).
-
Serial dilutions: 100 µg/mL to 0.19 µg/mL.
-
Inoculum:
CFU/mL. -
Incubation: 37°C for 24 hours.
-
-
Readout: Lowest concentration with no visible growth.
-
Expected Result: TF-Enaminone MIC < Methyl-Enaminone MIC (due to enhanced uptake).
-
References
-
Synthesis and Properties of Trifluoromethyl Enaminones Source: Journal of Fluorine Chemistry URL:[Link] Relevance: Defines the synthetic route and stability of the TF-Enaminone scaffold.
-
The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Authoritative review on LogP and metabolic stability enhancements via CF3 substitution.
-
Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Heterocycles Source: European Journal of Medicinal Chemistry URL:[Link] Relevance: Provides comparative MIC data for enaminone-derived bioactive agents.
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a Building Block Source: PubChem Compound Summary URL:[Link] Relevance:[4][5] Physicochemical data and safety profile for the precursor.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones [mdpi.com]
- 4. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
This guide provides a detailed protocol for the safe handling and proper disposal of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. As a fluorinated organic compound, its disposal requires rigorous procedures to ensure personnel safety and environmental protection. The protocols outlined below are grounded in established principles for managing halogenated chemical waste and are designed for researchers, scientists, and drug development professionals.
Core Principles: Hazard Assessment and Chemical Profile
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a solid, halogenated organic compound containing a highly stable trifluoromethyl (-CF3) group. While specific toxicological data for this compound is limited, its structure as a trifluoromethyl ketone necessitates cautious handling[1]. The carbon-fluorine bond is exceptionally strong, making compounds like this persistent and difficult to break down[2]. Therefore, improper disposal can lead to the release of environmentally persistent substances.
The primary guiding principle for its disposal is waste segregation . This compound must be treated as a halogenated organic waste and must never be mixed with non-halogenated waste streams to ensure the correct final disposal pathway, which is typically high-temperature incineration[3][4][5].
Table 1: Essential Safety and Handling Protocols
| Protocol Element | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. | To prevent skin and eye contact. The toxicological properties have not been fully investigated, demanding a cautious approach[1][6]. |
| Handling Location | Chemical fume hood. | To avoid inhalation of any potential dust or vapors[5][7]. |
| Ignition Sources | Keep away from heat, sparks, and open flames. | While the compound itself is a solid, related fluorinated enones can be flammable liquids. Prudent avoidance of ignition sources is standard practice[7]. |
| Chemical Incompatibilities | Acids, bases, strong oxidizing agents, and non-halogenated solvents. | To prevent dangerous reactions and cross-contamination of waste streams. Halogenated waste must be kept separate[4][5][8]. |
Procedural Guide: Waste Collection and Containment
Proper containment at the point of generation is the most critical step in ensuring safe disposal. Follow this procedure meticulously.
Step-by-Step Waste Collection Protocol
-
Select the Correct Waste Container:
-
Obtain a designated Halogenated Organic Waste container. These are often color-coded (e.g., green) or clearly labeled by your institution's Environmental Health & Safety (EHS) office[3].
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene, HDPE) and have a tightly sealing screw cap to be "vapor tight" and "spill proof."[4].
-
-
Label the Container Before Use:
-
Affix a "Hazardous Waste" label to the container before adding any waste[5][8].
-
Clearly write the full chemical name: "Waste: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one". Do not use abbreviations or chemical formulas[4].
-
If other halogenated wastes are added to the same container, maintain a running list of all constituents and their approximate percentages or volumes on the label or an attached sheet[3][8].
-
-
Transferring Waste:
-
Conduct all transfers of solid or dissolved waste inside a chemical fume hood.
-
For solid waste, use a dedicated spatula or scoop. For solutions, use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
-
-
Secure and Store the Container:
Primary Disposal Pathway: High-Temperature Incineration
As a fluorinated organic compound, the definitive disposal method for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is destruction via a licensed hazardous waste incinerator.
The Scientific Rationale
The chemical stability of fluorinated compounds makes them resistant to conventional treatment methods[2]. High-temperature incineration (typically >1,000°C) with a sufficient residence time is required to break the robust carbon-fluorine bonds[2]. This process results in the formation of hydrogen fluoride (HF), a corrosive and toxic gas. Therefore, the incinerator must be equipped with a specialized flue gas treatment system, such as a caustic scrubber, to neutralize the HF before release[2][9][10]. While the U.S. Environmental Protection Agency (EPA) continues to research disposal methods for per- and polyfluoroalkyl substances (PFAS), thermal treatment remains a primary recommended technology for destruction[11][12].
Your role as a researcher is to ensure the waste is correctly segregated and labeled. A licensed professional waste disposal service, contracted by your institution, will then handle the transportation and final destruction in a compliant facility[1].
Spill and Emergency Management
Accidents require immediate and correct responses.
Step-by-Step Spill Cleanup Protocol (Small Spills < 10g)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, safety goggles, and double-check your gloves for integrity.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent pad, to prevent it from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the contained material and absorbent into a plastic bag or other sealable container[4].
-
Label and Dispose: Seal the container, label it as "Spill Debris: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one," and place it in the designated halogenated waste container or manage it as a separate waste stream.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), placing the used wipes in the hazardous waste container. Wash the area with soap and water.
For large spills or if you feel uncomfortable with the cleanup, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately[4][5].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
Caption: Decision workflow for the disposal of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Clark Hill PLC. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- Foley & Lardner LLP. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Iodo-1,1,1-trifluoroethane.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester.
- MilliporeSigma. (2025). Safety Data Sheet.
- Chem-Impex International, Inc. (n.d.). MSDS of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. Retrieved from a chemical supplier's resource page.
- Sigma-Aldrich. (n.d.). 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
- Fisher Scientific. (2025). Safety Data Sheet - 9-(Trifluoroacetyl)anthracene.
- National Center for Biotechnology Information. (n.d.). (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem Compound Summary.
- European Chemicals Agency. (n.d.). Trifluoro(trifluoromethoxy)ethylene - Registration Dossier.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. epa.gov [epa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. echa.europa.eu [echa.europa.eu]
- 11. clarkhill.com [clarkhill.com]
- 12. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Inherent Risks
The trifluoromethyl group and the enaminone scaffold confer specific reactivity and potential hazards that must be respected. The primary concerns are flammability, acute toxicity, corrosivity, and the potential to release hazardous decomposition products.
Predicted Hazard Profile:
| Hazard Class | Anticipated GHS Classification | Rationale and Potential Consequences |
| Flammable Liquid | Category 3 (H226) | The compound is likely a flammable liquid and vapor. Vapors can form explosive mixtures with air.[4] |
| Acute Toxicity | Category 3/4 (Oral, Dermal, Inhalation) | Similar fluorinated compounds exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[5] |
| Skin Corrosion/Irritation | Category 1A/1B (H314) | May cause severe skin burns and eye damage due to the reactivity of the enone system and potential for hydrolysis. |
| Serious Eye Damage/Irritation | Category 1 (H318) | Direct contact can cause irreversible eye damage. |
| Specific Target Organ Toxicity | Single Exposure (Respiratory Irritation) | Vapors are likely to be irritating to the respiratory tract.[6] |
| Reactivity Hazards | Hydrolysis, Decomposition | Contact with water or strong acids/bases may lead to vigorous reactions and the release of toxic fumes, potentially including hydrogen fluoride (HF).[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The selection of appropriate PPE is not merely a procedural step but a direct response to the chemical's properties.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the potential for skin corrosion, select gloves with a high resistance to organic solvents and fluorinated compounds. Nitrile gloves may offer initial protection for brief handling, but for extended procedures or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]
-
Eye and Face Protection: Tightly sealed chemical safety goggles are the minimum requirement. To provide a higher level of protection against splashes, a face shield should be worn in conjunction with goggles.[4][8]
-
Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron, preferably made of neoprene, should be worn over the lab coat.[9]
-
Respiratory Protection: All handling of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for exposure above established limits, a properly fitted respirator with organic vapor and acid gas cartridges is necessary.
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the potential for error and exposure.
Caption: A logical workflow for the safe handling of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Prepare your chemical fume hood by removing unnecessary items and ensuring proper airflow.
-
Assemble all necessary glassware and equipment. Ensure all equipment is dry to prevent unwanted reactions.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Dispensing:
-
Ground all metal containers and receiving vessels to prevent static discharge, which can be an ignition source.[9]
-
Use only non-sparking tools for opening and closing containers.
-
If the compound is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Maintain a controlled reaction temperature. Be aware that exothermic reactions can occur, especially with nucleophiles.
-
Keep the reaction vessel clearly labeled.
-
-
Post-Reaction:
-
Quench the reaction carefully and in a controlled manner. Avoid adding water directly to the neat compound.
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or ventilation is inadequate, evacuate the entire lab and contact your institution's emergency response team.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area thoroughly.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Given the potential for HF release, having a 2.5% calcium gluconate gel on hand is a prudent precaution.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Responsible Stewardship
As a fluorinated organic compound, 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one and its associated waste must be disposed of as hazardous waste.
Caption: A streamlined process for the responsible disposal of waste.
Disposal Protocol:
-
Segregation: All waste containing 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one, including unused product, contaminated lab supplies (gloves, absorbent materials), and reaction residues, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Containerization: Use a robust, leak-proof container with a secure lid.
-
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office. The primary methods for the disposal of such "forever chemicals" are high-temperature incineration at a licensed facility or placement in a secure hazardous waste landfill.[6] Do not pour this chemical down the drain or dispose of it with general laboratory trash.
By adhering to these guidelines, researchers can confidently and safely incorporate 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one into their synthetic workflows, fostering a culture of safety and scientific integrity.
References
-
ResearchGate. (2025). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Retrieved from [Link]
-
Purdue University. Fluorine Safety. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet. Retrieved from [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Oakwood Chemical. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Retrieved from [Link]
-
University of California, Santa Barbara. Fluorine Safety. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]
- 3. Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
